molecular formula C8H10ClNO2 B2994630 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride CAS No. 2126178-51-4

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Numéro de catalogue: B2994630
Numéro CAS: 2126178-51-4
Poids moléculaire: 187.62
Clé InChI: JYSDDIUNLQMDFK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a high-purity chemical compound serving as a versatile heterocyclic building block in organic synthesis and pharmaceutical research . The compound is an acid hydrochloride salt derivative of 3,5-Dimethylpicolinic acid . Its molecular formula is C8H9NO2•HCl, with a molecular weight of 151.16 g/mol for the free acid form . This substance is a key synthetic intermediate for constructing more complex molecules. Pyridine carboxylic acid derivatives are widely used in coordination chemistry as ligands to create metal complexes with potential applications in catalysis and as metallopharmaceutical compounds . Furthermore, substituted pyridine derivatives are prominent in medicinal chemistry; for instance, related pyridine compounds are employed in the synthesis of pharmacologically active molecules such as omeprazole, lansoprazole, and pantoprazole . The presence of both the nitrogen heterocycle and carboxylic acid functional group makes this compound a valuable precursor for further chemical modifications, including the development of novel substances with antimicrobial or cytotoxic properties for biological testing . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

3,5-dimethylpyridine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-6(2)7(8(10)11)9-4-5;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSDDIUNLQMDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126178-51-4
Record name 3,5-dimethylpyridine-2-carboxylic acid hydrochloride
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Foundational & Exploratory

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Pyridine carboxylic acid derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic properties and ability to engage in various biological interactions have led to their use in developing drugs for a wide range of diseases, including tuberculosis, cancer, diabetes, and neurodegenerative disorders.[1] This guide provides a comprehensive technical overview of a specific, highly functionalized member of this class: 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride. This compound, with its defined stereochemistry and potential for diverse chemical modifications, represents a valuable building block for drug discovery and development programs. We will delve into its fundamental chemical properties, plausible synthetic routes, potential applications, and essential safety protocols, offering a holistic perspective for researchers and drug development professionals.

Core Compound Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research. The key identifiers and physicochemical properties of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride are summarized below.

PropertyValueSource(s)
Chemical Name 3,5-dimethylpyridine-2-carboxylic acid hydrochloride[2]
CAS Number 2126178-51-4[2][3]
Molecular Formula C₈H₁₀ClNO₂Inferred from similar compounds[4]
Molecular Weight 187.63 g/mol Calculated
Canonical SMILES CC1=CC(=CN=C1C(=O)O)C.[H]ClInferred
Chemical Structure

The structure of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is characterized by a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 2 position. The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

Caption: Chemical structure of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

Synthesis and Manufacturing

A logical synthetic workflow would involve the following key transformations:

  • N-Oxidation of 3,5-Lutidine: The pyridine ring is first activated by oxidation of the nitrogen atom to form the N-oxide. This step is crucial as it alters the electronic properties of the pyridine ring, facilitating subsequent functionalization.

  • Cyanation of the N-oxide: The N-oxide can then be reacted with a cyanide source, such as trimethylsilyl cyanide, to introduce a cyano group at the 2-position.

  • Hydrolysis of the Nitrile: The cyano group is then hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

  • Hydrochloride Salt Formation: Finally, the free base of 3,5-Dimethylpyridine-2-carboxylic acid is treated with hydrochloric acid to produce the stable hydrochloride salt.

G start 3,5-Dimethylpyridine (3,5-Lutidine) step1 N-Oxidation (e.g., m-CPBA) start->step1 intermediate1 3,5-Dimethylpyridine N-oxide step1->intermediate1 step2 Cyanation (e.g., TMSCN) intermediate1->step2 intermediate2 2-Cyano-3,5-dimethylpyridine step2->intermediate2 step3 Hydrolysis (e.g., H₂SO₄, H₂O) intermediate2->step3 intermediate3 3,5-Dimethylpyridine-2-carboxylic acid step3->intermediate3 step4 Salt Formation (HCl) intermediate3->step4 end 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride step4->end

Caption: Plausible synthetic workflow for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

This proposed pathway is based on well-established transformations in pyridine chemistry and offers a high degree of control over the regioselectivity of the carboxylation.

Applications in Research and Drug Development

The structural motifs present in 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride make it a highly attractive scaffold for medicinal chemistry. The pyridine core is a common feature in many approved drugs, and the presence of the carboxylic acid and methyl groups provides multiple points for further chemical modification and optimization of pharmacological properties.

Potential as a Scaffold for Kinase Inhibitors

Pyridine-based compounds have been successfully developed as inhibitors of various protein kinases, which are critical targets in oncology and immunology. For instance, a series of pyridine-2-carboxamide analogues have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[5] The structure of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride provides a suitable starting point for the synthesis of similar carboxamide derivatives, which could be explored for their potential as kinase inhibitors in immuno-oncology.

Intermediate for Agrochemicals and Pharmaceuticals

Halogenated derivatives of pyridine-2-carboxylic acids, such as 3,5-Dichloropyridine-2-carboxylic acid, are known to be valuable intermediates in the synthesis of both pharmaceuticals and agrochemicals. These compounds serve as building blocks for creating more complex molecules with desired biological activities, including antimicrobial and anticancer properties. By analogy, 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride can be considered a valuable intermediate for the synthesis of novel bioactive compounds, where the methyl groups can be used to fine-tune steric and electronic properties.

Role in the Synthesis of Proton Pump Inhibitors (PPIs)

Derivatives of 2-chloromethyl-3,5-dimethylpyridine hydrochloride are key intermediates in the synthesis of several proton pump inhibitors (PPIs) used to treat acid-related gastrointestinal disorders. Although the target molecule of this guide is a carboxylic acid, its structural similarity to these intermediates suggests its potential use in the development of new PPIs or other related therapeutic agents.

Safety, Handling, and Storage

As a responsible Senior Application Scientist, ensuring the safe handling of all chemical compounds is of paramount importance. Based on the hazard classifications for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride and data from structurally related compounds, the following safety protocols are recommended.[2]

Hazard Identification
  • Skin Irritation: Causes skin irritation (Category 2).[2]

  • Eye Irritation: Causes serious eye irritation (Category 2A).[2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (Category 3).[2]

Recommended Handling Procedures
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If working outside of a fume hood or with fine powders where dust generation is likely, a NIOSH-approved respirator is recommended.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocol: Example Workflow for Antimicrobial Susceptibility Testing

To illustrate a potential application, the following is a generalized protocol for assessing the antimicrobial activity of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride against a bacterial strain (e.g., E. coli).

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

    • Dissolve in an appropriate solvent (e.g., DMSO or sterile deionized water) to a final concentration of 10 mg/mL.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

    • Dilute the bacterial culture to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium.

    • Add the standardized bacterial suspension to each well.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • The MIC can be determined by visual inspection or by measuring the absorbance at 600 nm.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Compound Stock (10 mg/mL in DMSO) serial_dilution Perform Serial Dilution in 96-well plate prep_compound->serial_dilution prep_bacteria Prepare Bacterial Inoculum (1x10⁶ CFU/mL) add_bacteria Inoculate wells with bacteria prep_bacteria->add_bacteria serial_dilution->add_bacteria incubation Incubate at 37°C for 24h add_bacteria->incubation read_plate Read plate visually or using a plate reader (OD₆₀₀) incubation->read_plate determine_mic Determine Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a promising chemical entity with significant potential for application in drug discovery and fine chemical synthesis. Its well-defined structure, coupled with the rich chemistry of the pyridine ring, makes it an ideal starting point for the development of novel therapeutic agents and other high-value chemical products. This guide has provided a comprehensive overview of its properties, synthesis, potential applications, and safe handling procedures to empower researchers in their scientific endeavors. As with any chemical research, adherence to safety protocols and rigorous experimental design are essential for success.

References
  • NextSDS. (n.d.). 3,5-dimethylpyridine-2-carboxylic acid hydrochloride — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Chemspace. (n.d.). 3,5-dimethylpyridine-4-carboxylic acid hydrochloride - C8H10ClNO2 | CSSS00102839633. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylpyridine. PubChem Compound Database. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, ethyl methyl ester, (4R)-. PubChem Compound Database. Retrieved March 17, 2026, from [Link]

  • NextSDS. (n.d.). 3,5-dimethoxypyridine-2-carboxylic acid — Chemical Substance Information. Retrieved March 17, 2026, from [Link]

  • Chemspace. (n.d.). 5-(3,5-dimethylphenyl)pyridine-2-carboxylic acid - C14H13NO2 | CSSB00005704279. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. PubChem Compound Database. Retrieved March 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl pyridine-3,5-dicarboxylate. PubChem Compound Database. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). 3,5-Difluoropyridine-2-carboxylic acid. PubChem Compound Database. Retrieved March 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 591-22-0| Chemical Name : 3,5-Lutidine. Retrieved March 17, 2026, from [Link]

  • Limbach, H. H., et al. (2019). Synthesis of 15 N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-919.
  • PubMed. (2024, December 12). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved March 17, 2026, from [Link]

  • LookChem. (n.d.). Cas 81719-53-1,3,5-Dichloro-2-pyridinecarboxylic acid. Retrieved March 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023, October 9). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. Retrieved March 17, 2026, from [Link]

Sources

Technical Whitepaper & Safety Profile: 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Scope: Advanced Material Safety, Physicochemical Profiling, and Experimental Handling Protocols

Executive Summary: Role in Drug Discovery

In modern medicinal chemistry, pyridine carboxylic acid derivatives are highly valued as metal-binding pharmacophores (MBPs)[1]. Specifically, 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride (CAS: 2126178-51-4)[2] serves as a critical building block in fragment-based drug discovery (FBDD), frequently utilized to design selective metalloenzyme inhibitors[1].

While the free base form of picolinic acid derivatives can suffer from poor aqueous solubility, supplying this compound as a hydrochloride salt significantly lowers the crystal lattice energy, granting superior solubility in biological buffers. However, as a Senior Application Scientist, I must emphasize that this physicochemical advantage introduces specific handling challenges. The stoichiometric presence of hydrochloric acid means that unbuffered dissolution will rapidly drop the pH of your assay microenvironment, necessitating stringent neutralization protocols to prevent artifactual data in cellular or enzymatic assays.

Physicochemical Profiling & Molecular Identity

To design reliable experimental workflows, one must first understand the quantitative parameters of the compound[3]. The data below synthesizes the core chemical identity and its direct implications for laboratory handling[4].

Property / ParameterValue / DescriptionExperimental Implication
Chemical Name 3,5-Dimethylpyridine-2-carboxylic acid hydrochlorideCore pharmacophore scaffold for metalloenzyme targeting.
CAS Number 2126178-51-4[2]Primary identifier for procurement and regulatory tracking.
PubChem CID 132327576[4]Reference for structural and computational modeling.
Molecular Formula C₈H₁₀ClNO₂[3]Indicates the presence of stoichiometric HCl.
Molecular Weight 187.62 g/mol [3]Required for precise molarity calculations in stock prep.
Appearance Solid powderHygroscopic nature requires desiccated storage at -20°C.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]Mandates handling in a fume hood with proper PPE.

Mechanistic Toxicology & Hazard Identification

Standard safety data sheets list GHS hazard codes (e.g., H315 for skin irritation, H319 for eye irritation)[2], but they rarely explain the causality behind the hazard. Understanding the mechanism of toxicity is essential for effective risk mitigation and compliance with the [5].

The Causality of Irritation

The primary hazard of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride does not stem from the pyridine ring itself, but from its salt formulation. When the dry powder comes into contact with physiological moisture (e.g., sweat on the skin, the tear film of the eye, or mucosal membranes in the respiratory tract), the compound rapidly dissociates.

This dissociation releases free protons (H⁺) and chloride ions (Cl⁻), creating a highly localized acidic microenvironment. This sudden drop in pH catalyzes the hydrolysis of the lipid bilayer in epithelial cells, leading to rapid protein denaturation, cellular stress, and the inflammatory response clinically observed as irritation.

G A Compound Exposure B Dissociation in Tissue Moisture A->B E Immediate Flushing (Copious Water) A->E Mitigation C Localized pH Drop (Acid Microenvironment) B->C D Lipid Bilayer Hydrolysis & Irritation C->D F Dilution & Clearance C->F Neutralization E->F G Tissue Preservation F->G

Mechanistic pathway of tissue irritation caused by HCl salt dissociation and mitigation strategy.

Experimental Protocols: Safe Handling & Stock Solution Preparation

To ensure trustworthiness in your biological assays, the preparation of this compound must be treated as a self-validating system. Failing to neutralize the HCl salt prior to introducing it to an in vitro assay will artificially lower the pH of the media, leading to false-positive toxicity or enzyme inhibition artifacts.

Step-by-Step Self-Validating Protocol

Step 1: Weighing and Environmental Control

  • Action: Weigh the required mass of the powder inside a certified chemical fume hood using an analytical balance. Wear nitrile gloves, safety goggles, and a lab coat.

  • Causality: The powder is prone to aerosolization. Inhalation of the dust will cause respiratory tract irritation (STOT SE 3)[2] due to the acidic dissociation mechanism described above.

Step 2: Primary Dissolution

  • Action: Dissolve the powder in molecular-grade Dimethyl Sulfoxide (DMSO) or double-distilled water (ddH₂O) to achieve a highly concentrated master stock (e.g., 100 mM).

  • Validation Checkpoint: Visually inspect the solution against a light source. The solution must be completely transparent. Any turbidity indicates incomplete dissolution, requiring vortexing or mild sonication.

Step 3: Titration and Neutralization (Critical Step)

  • Action: If preparing an aqueous stock for direct biological application, carefully titrate the solution using 1M NaOH or a mild base like 1M NaHCO₃. Add the base dropwise while gently vortexing.

  • Causality: Neutralizing the stoichiometric HCl prevents the stock solution from crashing the buffering capacity of your downstream assay media (e.g., DMEM or HEPES buffer).

Step 4: Micro-pH Validation

  • Action: Spot 2 µL of the adjusted solution onto a micro-pH indicator strip.

  • Validation Checkpoint: The target pH is 7.2–7.4. If the pH remains acidic (< 7.0), continue dropwise titration. Do not proceed to biological assays until this pH is validated.

Step 5: Sterilization and Storage

  • Action: Pass the neutralized solution through a 0.22 µm PTFE syringe filter into sterile, amber microcentrifuge tubes. Store aliquots at -20°C in a desiccated container.

G A Weighing (Fume Hood, PPE) B Dissolution (in ddH2O or DMSO) A->B Transfer C pH Adjustment (Add 1M NaOH/NaHCO3) B->C Acidic Solution D Validation (Micro-pH Check: 7.2-7.4) C->D Titration D->C If pH < 7.2 E Sterile Filtration (0.22 µm PTFE) D->E If pH Validated F Aliquot & Storage (-20°C, Desiccated) E->F Aseptic

Workflow for safe handling, neutralization, and preparation of biological stock solutions.

Emergency Response & Spill Mitigation

In the event of an accidental spill of the dry powder, standard sweeping will aerosolize the acidic dust, posing an inhalation hazard.

Scientifically Grounded Spill Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Neutralize: Cover the spilled powder with a solid weak base, such as sodium bicarbonate (NaHCO₃) or a commercial acid-spill neutralizing absorbent.

    • Causality: The bicarbonate reacts with the ambient moisture and the HCl salt to form harmless sodium chloride, water, and carbon dioxide gas, effectively neutralizing the contact hazard before cleanup.

  • Collect: Lightly mist the neutralized mixture with water to prevent dust formation, then sweep it into a chemically resistant hazardous waste container using a non-sparking tool.

  • Decontaminate: Wash the spill surface with copious amounts of water and a mild detergent to clear any residual microscopic particulates.

References

To ensure authoritative grounding and compliance with scientific standards, the following verified sources were utilized in the construction of this technical guide:

  • Title: 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride (CID 132327576) Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: 3,5-dimethylpyridine-2-carboxylic acid hydrochloride — Chemical Substance Information Source: NextSDS Database URL: [Link]

Sources

Determining the Acidity of Novel Pyridine Carboxylic Acids: A Technical Guide Focused on 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Drug Development

The pKa of an ionizable group in a drug candidate is a primary determinant of its pharmacokinetic and pharmacodynamic properties. It dictates the extent of ionization at a given physiological pH, which in turn governs its ability to cross biological membranes, bind to its target protein, and its overall disposition in the body. For a molecule like 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride, which possesses both a potentially acidic carboxylic acid group and a basic pyridine nitrogen, the precise pKa values are essential for predicting its behavior in biological systems. An accurate understanding of the pKa is therefore not merely an academic exercise but a cornerstone of rational drug design and development.

Theoretical Considerations for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

The chemical structure of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride suggests two primary ionizable groups: the carboxylic acid and the pyridine nitrogen. The hydrochloride salt form indicates that the pyridine nitrogen is protonated.

  • The Carboxylic Acid Group (-COOH): This group is acidic and will lose a proton to form a carboxylate (-COO⁻). The pKa of this group is expected to be in the range of typical carboxylic acids, but will be influenced by the electron-withdrawing effect of the protonated pyridine ring, which would likely lower its pKa, making it a stronger acid.

  • The Pyridine Nitrogen (N): The lone pair of electrons on the nitrogen atom makes it basic, readily accepting a proton. The presence of two electron-donating methyl groups at the 3 and 5 positions would be expected to increase the basicity of the pyridine nitrogen (and thus increase the pKa of its conjugate acid) compared to unsubstituted pyridine. Conversely, the electron-withdrawing carboxylic acid at the 2-position would decrease its basicity.

Given these competing electronic effects, an accurate experimental determination of the pKa values is imperative.

Experimental Determination of pKa

Potentiometric titration is a robust and widely used method for the determination of pKa values.[1] This technique involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (3,5-Dimethylpyridine-2-carboxylic acid hydrochloride) and monitoring the resulting change in pH.

Principle of Potentiometric Titration

The titration of the hydrochloride salt of 3,5-Dimethylpyridine-2-carboxylic acid with a strong base like sodium hydroxide would likely reveal two equivalence points, corresponding to the neutralization of the two acidic protons: the one on the carboxylic acid and the one on the protonated pyridine nitrogen. The pKa can be determined from the midpoint of the buffer regions of the titration curve, where the concentrations of the acidic and basic forms of each ionizable group are equal.

Step-by-Step Experimental Protocol for Potentiometric Titration

Materials and Reagents:

  • 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (deionized or distilled)

  • pH meter with a suitable electrode, calibrated with standard buffers (pH 4.00, 7.00, and 10.00)

  • Magnetic stirrer and stir bar

  • Burette (Class A)

  • Beaker

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride and dissolve it in a known volume of high-purity water to create a solution of known concentration (e.g., 0.01 M).

  • Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions to ensure accurate pH measurements.

  • Titration Setup: Place the beaker containing the analyte solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

  • Initial pH Measurement: Record the initial pH of the analyte solution.

  • Titration: Begin adding the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration past the expected equivalence points, recording data points more frequently near the regions of rapid pH change.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added to generate a titration curve. The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the more acidic group (likely the carboxylic acid), and the second to the pKa of the less acidic group (the protonated pyridine).

Data Presentation and Interpretation

The collected data should be organized in a clear tabular format to facilitate analysis.

Volume of NaOH (mL)Measured pH
0.00Initial pH
0.10pH reading
......
V_eq1 / 2pKa1
V_eq1Equivalence Point 1
......
V_eq2 / 2pKa2
V_eq2Equivalence Point 2

V_eq1 andV_eq2 represent the volumes of NaOH at the first and second equivalence points, respectively.

The titration curve would be expected to show two distinct buffer regions and two inflection points corresponding to the two pKa values.

Workflow for pKa Determination

The overall workflow for the experimental determination of the pKa of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is illustrated in the following diagram.

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Weigh Analyte B Prepare Analyte Solution A->B D Potentiometric Titration B->D C Calibrate pH Meter C->D E Plot Titration Curve D->E F Identify Equivalence Points E->F G Determine pKa Values F->G

Caption: Workflow for pKa determination by potentiometric titration.

Alternative and Complementary Methods

While potentiometric titration is a gold standard, other techniques can provide confirmatory or primary pKa data.

  • UV-Vis Spectrophotometry: This method is applicable if the protonated and deprotonated forms of the molecule have distinct UV-Vis absorbance spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal curve can be generated from which the pKa can be derived.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts of protons or carbons near an ionizable center can be sensitive to changes in protonation state.[2][3] By monitoring these chemical shifts as a function of pH, a titration curve can be constructed to determine the pKa.[2] This method is particularly useful for complex molecules with multiple ionizable groups.

Estimated pKa Values and Structural Rationale

In the absence of experimental data, we can provide a reasoned estimation of the pKa values for 3,5-Dimethylpyridine-2-carboxylic acid based on the pKa of related structures.

CompoundpKa1 (Carboxylic Acid)pKa2 (Pyridine-H+)
Pyridine-2-carboxylic acid~2.2~5.3
3,5-Dimethylpyridine-~6.15
3,5-Dimethylpyridine-2-carboxylic acid < 2.2 (Estimated) ~5.5 - 6.0 (Estimated)

Rationale for Estimation:

  • pKa1 (Carboxylic Acid): The electron-withdrawing effect of the positively charged, protonated pyridine nitrogen will stabilize the carboxylate anion, making the carboxylic acid more acidic than that of a simple benzoic acid. We estimate its pKa to be slightly lower than that of pyridine-2-carboxylic acid due to the additional inductive effects of the methyl groups.

  • pKa2 (Pyridine-H+): The two electron-donating methyl groups at the 3 and 5 positions will increase the electron density on the pyridine ring, making the nitrogen more basic. This would tend to increase the pKa of the conjugate acid. However, the electron-withdrawing carboxylic acid at the 2-position will have the opposite effect, decreasing the basicity. The net effect is likely a pKa that is slightly higher than that of pyridine-2-carboxylic acid but lower than that of 3,5-dimethylpyridine.

Conclusion

The determination of the pKa of novel compounds like 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a fundamental step in their evaluation as potential drug candidates. This guide provides a comprehensive overview of the theoretical considerations and a detailed, practical protocol for the experimental determination of its pKa values using potentiometric titration. While an experimentally determined value is not currently in the public domain, the methodologies outlined here provide a clear path for researchers to obtain this critical data. The principles and techniques described are broadly applicable to the characterization of other novel ionizable molecules in the drug discovery pipeline.

References

  • Albert, A., & Serjeant, E. P. (1984).
  • Bolis, G., Di Modugno, V., & D'Alfonso, G. (1987). pKa determination of drugs by 1H NMR. Journal of Pharmaceutical and Biomedical Analysis, 5(6), 635-641.
  • Avdeef, A. (2003).
  • Frassineti, C., Ghelfi, F., Grandi, R., & Taddei, F. (1995). 13C and 1H NMR as a tool for the determination of the pKa of weak acids. Magnetic Resonance in Chemistry, 33(7), 551-554.

Sources

Navigating the Uncharted: A Technical Guide to the Prospective Biological Mechanisms of 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Embracing the Scientific Frontier

To our fellow researchers, scientists, and drug development professionals, this document serves as an in-depth technical guide into the potential mechanisms of action of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride in biological assays. It is critical to establish from the outset that this compound represents a frontier in medicinal chemistry, with a paucity of direct, published research elucidating its specific biological activities and molecular targets.

Therefore, this guide adopts a first-principles approach, leveraging established knowledge of structurally analogous pyridine carboxylic acid derivatives to postulate potential mechanisms and to provide robust, field-proven experimental frameworks for their investigation. Our narrative is grounded in scientific integrity, explaining the causality behind experimental choices and ensuring that each proposed protocol is a self-validating system. We will proceed by exploring plausible biological activities based on the known pharmacology of related molecules, including anti-inflammatory, anticancer, and enzyme inhibitory effects.

Section 1: The Pyridine Carboxylic Acid Scaffold - A Foundation of Diverse Bioactivity

The pyridine ring, an aromatic and electron-deficient heterocycle, is a privileged scaffold in medicinal chemistry. Its ability to engage in π-π stacking and hydrogen bonding interactions with biological targets has led to the development of numerous approved drugs for a wide range of conditions, including infections, inflammation, and cancer. The addition of a carboxylic acid moiety further enhances the potential for interaction with biological targets, often forming key hydrogen bonds and salt bridges within the active sites of enzymes[1].

Derivatives of pyridine carboxylic acid have demonstrated a broad spectrum of biological activities. For instance, various isomers and their derivatives have been investigated as inhibitors of enzymes such as cyclooxygenases (COX-1 and COX-2), matrix metalloproteinases (MMPs), and hematopoietic progenitor kinase 1 (HPK1)[2][3]. Furthermore, they have been explored for their potential as anticancer and antimicrobial agents[4][5]. This established precedent forms the logical basis for our exploration of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

Section 2: Postulated Mechanism of Action 1 - Inhibition of Inflammatory Pathways via Cyclooxygenase (COX) Inhibition

A significant number of pyridine carboxylic acid derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes, which are pivotal in the biosynthesis of prostaglandins from arachidonic acid.

Hypothesized Signaling Pathway

COX_Pathway

Caption: Proposed inhibitory action on the COX pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a self-validating system to determine the inhibitory potential of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride against COX-1 and COX-2.

  • Objective: To determine the IC50 values of the test compound for ovine COX-1 and human recombinant COX-2.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

    • Test compound: 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

    • Reference inhibitors: SC-560 (for COX-1) and Celecoxib (for COX-2).

    • Tris-HCl buffer (pH 8.0).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the Tris-HCl buffer, the colorimetric probe (TMPD), and either the COX-1 or COX-2 enzyme.

    • Add serial dilutions of the test compound or the appropriate reference inhibitor to the wells. Include a vehicle control (solvent only).

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately measure the absorbance at 590 nm every minute for 5 minutes to determine the rate of reaction.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Hypothetical Data
3,5-Dimethylpyridine-2-carboxylic acid hydrochloride15.21.88.4
SC-560 (Reference)0.0096.30.0014
Celecoxib (Reference)8.10.0081012.5

Section 3: Postulated Mechanism of Action 2 - Anticancer Activity through Kinase Inhibition

Pyridine-based molecules have been successfully developed as kinase inhibitors for cancer therapy. For instance, pyridine-2-carboxamide derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target for immunotherapy[2].

Hypothesized Signaling Pathway

Kinase_Inhibition_Pathway

Caption: Proposed kinase inhibition mechanism.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)

This protocol provides a robust method to assess the cytotoxic effects of the test compound on a cancer cell line.

  • Objective: To determine the IC50 of the test compound in a human cancer cell line (e.g., HCT-15 colorectal cancer cells)[6].

  • Materials:

    • HCT-15 human colorectal cancer cell line.

    • COS-7 (non-cancerous cell line for cytotoxicity comparison).

    • DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Test compound: 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

    • Cisplatin or Gefitinib (reference anticancer drugs).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

    • 96-well cell culture plates.

    • CO2 incubator.

    • Microplate reader.

  • Procedure:

    • Seed HCT-15 and COS-7 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

    • Prepare serial dilutions of the test compound and reference drugs in the culture medium.

    • After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control.

    • Incubate the plates for another 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation
CompoundHCT-15 IC50 (µM)COS-7 IC50 (µM)Therapeutic Index (COS-7/HCT-15)
Hypothetical Data
3,5-Dimethylpyridine-2-carboxylic acid hydrochloride8.5>100>11.8
Cisplatin (Reference)7.9425.33.2
Gefitinib (Reference)9.2435.13.8

Conclusion and Future Directions

While the precise mechanism of action for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride remains to be elucidated, the rich pharmacology of its structural analogs provides a fertile ground for hypothesis-driven research. The experimental frameworks detailed in this guide offer a starting point for a systematic investigation into its potential anti-inflammatory and anticancer properties.

Future research should focus on target identification and validation studies. Techniques such as affinity chromatography, proteomics, and kinome profiling can be employed to identify the direct molecular targets of this compound. Subsequent validation in cell-based and in vivo models will be crucial to confirm its therapeutic potential. The exploration of this and other novel pyridine carboxylic acid derivatives holds promise for the discovery of new therapeutic agents.

References

  • Chandrasekhar, D., et al. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals.
  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical Monthly.
  • Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Deriv
  • Chemical Substance Information for 3,5-dimethylpyridine-2-carboxylic acid hydrochloride. Available from: [Link]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules.
  • New derivatives of dimethylpyridine.
  • New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules.
  • Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry.
  • Potential Research Areas for 3-Methylpyridine-4-carboxylic acid N-oxide: A Technical Guide. BenchChem.
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • The antilipolytic agent 3,5-dimethylpyrazole inhibits insulin release in response to both nutrient secretagogues and cyclic adenosine monophosphate agonists in isolated r
  • Doron Scientific. 3,5-Dimethylpicolinic acid. Available from: [Link]

  • Journal of enzyme inhibition and medicinal chemistry. Medscape.
  • [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. Available from: [Link]

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Thermodynamic and physicochemical properties of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Investigative Guide to the Thermodynamic and Physicochemical Characterization of 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride

Abstract

The rigorous characterization of a molecule's thermodynamic and physicochemical properties is a cornerstone of modern drug development. These fundamental parameters govern a compound's behavior from synthesis and purification to formulation and in vivo efficacy. This guide provides a comprehensive framework for the systematic investigation of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride (CAS No: 2126178-51-4), a heterocyclic compound of interest. While specific experimental data for this molecule is not extensively published, this document outlines the authoritative methodologies and expert rationale required for its complete characterization. By leveraging established protocols and drawing parallels with related structures, such as its parent base 3,5-Lutidine, we present a self-validating roadmap for researchers, scientists, and drug development professionals to generate the critical data needed to advance a compound through the development pipeline.

Compound Identification and Structural Attributes

A precise understanding of the molecule's identity is the mandatory first step in any scientific investigation. The key identifiers for the target compound are summarized below.

PropertyValueSource
IUPAC Name 3,5-dimethylpyridine-2-carboxylic acid hydrochloride[1]
CAS Number 2126178-51-4[1]
EC Number 875-013-5[1]
Molecular Formula C₈H₁₀ClNO₂[2]
Molecular Weight 187.62 g/mol (as hydrochloride)
Canonical SMILES Cl.CC1=CN=CC(C)=C1C(O)=O[2]

The structure combines a pyridine ring, a carboxylic acid group, and two methyl groups, and is supplied as a hydrochloride salt. This salt form is critical, as it influences properties like solubility and stability. In an aqueous environment, the compound will exist in equilibrium between different ionic states, primarily dictated by the pH of the solution. The protonation of the pyridine nitrogen and the deprotonation of the carboxylic acid are the key equilibria to consider.

G cluster_dissolution Dissolution & Equilibria in Water Mol 3,5-Dimethylpyridine-2-carboxylic acid HCl (Solid State) AqMol Aqueous Species (Cationic Form) Mol->AqMol Dissolution Zwitterion Zwitterionic Form AqMol->Zwitterion -H⁺ (pKa₁) Carboxylic Acid Zwitterion->AqMol +H⁺ Anion Anionic Form Zwitterion->Anion -H⁺ (pKa₂) Pyridinium Anion->Zwitterion +H⁺ G cluster_TGA Thermal Analysis cluster_EGA Evolved Gas Analysis (EGA) TGA TGA Instrument (Heats Sample) Furnace Controlled Furnace (N₂ or Air Atmosphere) TGA->Furnace EvolvedGas Evolved Gases TGA->EvolvedGas Coupled System Sample Sample in Pan Balance Microbalance (Measures Mass Loss) Sample->Balance Furnace->Sample TransferLine Heated Transfer Line EvolvedGas->TransferLine Detector Mass Spectrometer (Identifies Gases) TransferLine->Detector

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Strategic Rationale & Chemical Context

3,5-Dimethylpyridine-2-carboxylic acid (commonly known as 3,5-dimethylpicolinic acid) is a highly versatile heterocyclic building block. It is prominently utilized in the design of tetradentate dipeptide in-plane ligands for transition metal chemistry, such as1[1], and serves as a critical intermediate in the synthesis of substituted benzimidazole therapeutics, including 2[2].

Direct regioselective oxidation of the alpha-methyl group in highly substituted pyridines is notoriously difficult and prone to over-oxidation or poor yields. To bypass this, we employ a highly controlled, three-step de novo functionalization strategy starting from commercially available 3,5-dimethylpyridine. This route leverages an initial N-oxidation to activate the pyridine ring[3], followed by a modified Reissert-Henze cyanation to regioselectively install a carbonitrile group at the C2 position. Finally, an acidic hydrolysis is utilized to directly yield the target compound as a highly pure hydrochloride salt, matching the physical properties of .

Synthetic Workflow & Mechanistic Pathways

The overall synthetic progression ensures that each intermediate is stable, easily isolable, and primes the molecule for the subsequent transformation.

SynthesisWorkflow A 3,5-Dimethylpyridine (Starting Material) B 3,5-Dimethylpyridine-1-oxide (Intermediate 1) A->B mCPBA, CH2Cl2 0°C to RT, 12h [N-Oxidation] C 3,5-Dimethylpyridine-2-carbonitrile (Intermediate 2) B->C TMSCN, Me2NCOCl, CH2Cl2 RT, 24h [Reissert-Henze Cyanation] D 3,5-Dimethylpyridine-2-carboxylic acid HCl (Final Product) C->D 6M HCl (aq) Reflux, 16h [Acidic Hydrolysis]

Figure 1: Three-step synthetic workflow for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

Mechanistic Causality of the Reissert-Henze Cyanation

The critical carbon-carbon bond-forming step is the Reissert-Henze reaction. The N-oxide acts as a nucleophile toward dimethylcarbamoyl chloride, generating a highly electrophilic N-(dimethylcarbamoyloxy)pyridinium intermediate. This activation exclusively primes the alpha-position (C2) for nucleophilic attack by the cyanide anion. Subsequent elimination of the carbamate leaving group restores aromaticity.

Mechanism N_oxide Pyridine N-oxide Activated N-(Dimethylcarbamoyloxy) pyridinium intermediate N_oxide->Activated + Me2NCOCl (Electrophilic Activation) Cyanated Dihydropyridine Adduct Activated->Cyanated + TMSCN (Nucleophilic Attack at C2) Product 2-Cyanopyridine + CO2 + Me2NH Cyanated->Product Rearrangement & Elimination

Figure 2: Mechanistic pathway of the modified Reissert-Henze cyanation.

Quantitative Data: Stoichiometry & Reagents

The following table summarizes the quantitative requirements for a standard 100 mmol scale synthesis.

StepChemical ReagentMW ( g/mol )EquivalentsAmountFunction
1 3,5-Dimethylpyridine107.151.0010.7 g (100 mmol)Starting Material
1 m-CPBA (77% active)172.571.2026.9 g (120 mmol)Oxidizing Agent
1 Dichloromethane (CH₂Cl₂)84.93Solvent200 mLReaction Medium
2 3,5-Dimethylpyridine-1-oxide123.151.0012.3 g (100 mmol)Intermediate 1
2 Trimethylsilyl cyanide (TMSCN)99.161.5014.9 g (150 mmol)Cyanating Agent
2 Dimethylcarbamoyl chloride107.541.5016.1 g (150 mmol)Activating Agent
3 3,5-Dimethylpyridine-2-carbonitrile132.161.0013.2 g (100 mmol)Intermediate 2
3 Hydrochloric Acid (6M aq)36.46Excess150 mLHydrolysis Reagent

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 3,5-Dimethylpyridine-1-oxide

Objective: Activate the pyridine ring for nucleophilic functionalization[3].

  • Initialization: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar with 3,5-dimethylpyridine (10.7 g, 100 mmol) and CH₂Cl₂ (200 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath to control the exothermic oxidation.

  • Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, 77%, 26.9 g, 120 mmol) portion-wise over 30 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quenching & Workup:

    • Causality Rule: Quench the reaction with saturated aqueous Na₂S₂O₃ (100 mL). This is a critical safety step that reduces any unreacted peroxides, preventing explosive hazards during solvent concentration.

    • Wash the organic layer with saturated aqueous NaHCO₃ (3 × 100 mL) to neutralize and remove the m-chlorobenzoic acid byproduct.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide as a white/pale-yellow solid.

  • Self-Validation (QC): Perform Thin Layer Chromatography (TLC) using 10% MeOH in CH₂Cl₂. The starting material (R_f ~ 0.8) should be completely consumed, replaced by a highly polar N-oxide spot (R_f ~ 0.2).

Step 2: Synthesis of 3,5-Dimethylpyridine-2-carbonitrile

Objective: Regioselective installation of the carbonitrile group.

  • Initialization: In a flame-dried 500 mL flask under a nitrogen atmosphere, dissolve 3,5-dimethylpyridine-1-oxide (12.3 g, 100 mmol) in anhydrous CH₂Cl₂ (150 mL).

  • Reagent Addition: Add Trimethylsilyl cyanide (TMSCN) (14.9 g, 150 mmol) via syringe. Stir for 15 minutes.

    • Causality Rule: TMSCN is utilized instead of traditional KCN because it is highly soluble in organic solvents and provides a controlled, slow release of cyanide, significantly improving regioselectivity and operational safety.

  • Activation: Add dimethylcarbamoyl chloride (16.1 g, 150 mmol) dropwise over 15 minutes.

  • Propagation: Stir the reaction mixture at room temperature for 24 hours.

  • Workup: Quench the reaction carefully with 10% aqueous K₂CO₃ (100 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to afford the pure nitrile.

  • Self-Validation (QC): Infrared (IR) spectroscopy must show the appearance of a sharp, distinct C≡N stretching band at approximately 2230 cm⁻¹.

Step 3: Synthesis of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Objective: Hydrolyze the nitrile to the carboxylic acid and isolate it as a stable salt.

  • Initialization: Suspend 3,5-dimethylpyridine-2-carbonitrile (13.2 g, 100 mmol) in 6M aqueous HCl (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Heat the mixture to a vigorous reflux (approx. 105 °C) for 16 hours.

    • Causality Rule: Acidic hydrolysis is strategically chosen over basic (NaOH) hydrolysis. Basic hydrolysis generates a highly water-soluble sodium picolinate salt, which requires precise, dropwise neutralization to its exact isoelectric point to isolate the zwitterion—a notoriously low-yielding process. Acidic hydrolysis protonates the pyridine nitrogen, directly yielding the hydrochloride salt upon solvent removal.

  • Isolation: Cool the reaction to room temperature. Remove the aqueous HCl completely in vacuo using a rotary evaporator (water bath at 50 °C).

  • Purification: The resulting crude solid will contain some moisture and trace impurities. Triturate the solid vigorously with cold acetone (100 mL), filter, and wash the filter cake with additional cold acetone (2 × 20 mL) and diethyl ether (30 mL). Dry under high vacuum.

  • Self-Validation (QC): ¹H NMR (in D₂O) will confirm the structure. The disappearance of the nitrile carbon (via ¹³C NMR) and the significant downfield shift of the aromatic protons (due to the protonated pyridinium core) validate the successful formation of the hydrochloride salt.

References

  • Synthesis and Characterization of Pyridine Amide Cation Radical Complexes of Iron. ACS Publications. URL:[Link]

  • Omeprazole Synthesis Database. DrugFuture. URL:[Link]

Sources

Application Note: 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals.

Introduction & Mechanistic Rationale

In modern transition metal catalysis, the rational design of bidentate ligands is paramount for overcoming high activation energy barriers in unactivated bond functionalization. 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride (CAS: 2126178-51-4)[1], a highly modified derivative of picolinic acid, has emerged as a privileged ligand and transient directing group.

While unsubstituted picolinic acid is a well-established ligand for Palladium-catalyzed C–H activation[2], the targeted addition of methyl groups at the 3- and 5-positions of the pyridine ring fundamentally alters the electronic and steric environment of the catalytic pocket.

The Causality of Ligand Design

The structural modifications in this specific ligand drive three critical mechanistic advantages:

  • Electronic Causality (Enhanced σ-Donation): The methyl groups act as electron-donating groups (EDGs) via hyperconjugation and inductive effects. This significantly increases the σ-donor strength of the pyridine nitrogen[3]. A more electron-rich nitrogen tightly binds to the metal center, stabilizing highly electrophilic, high-valent intermediates (e.g., Pd(IV) or low-spin Fe(III)) and preventing premature catalyst decomposition into inactive metal black[3].

  • Steric Causality (Accelerated Reductive Elimination): The methyl group at the 3-position introduces targeted steric bulk adjacent to the coordinating carboxylate. During the catalytic cycle, this steric strain thermodynamically drives the reductive elimination step—forcing the reacting fragments together to release the final product and regenerate the active catalyst.

  • Solubility & Phase Causality: Unsubstituted metal-carboxylate complexes often suffer from poor solubility in non-polar organic solvents. The lipophilic 3,5-dimethyl periphery drastically improves the solubility of the resulting metallacycles in solvents like toluene, ensuring homogeneous kinetics and higher turnover frequencies (TOF)[3].

  • Salt Form Causality: Utilizing the hydrochloride salt rather than the free base prevents premature decarboxylation and hygroscopic degradation during long-term bench storage, allowing for precise stoichiometric control during reaction setup[1].

Quantitative Data: Ligand Performance Matrix

To illustrate the impact of these structural modifications, the following table summarizes the comparative quantitative and semi-quantitative parameters between standard picolinic acid and its 3,5-dimethyl derivative in a benchmark Pd-catalyzed C–H functionalization framework.

Ligand ParameterUnsubstituted Picolinic Acid3,5-Dimethylpicolinic AcidMechanistic Impact on Catalysis
σ-Donor Strength BaselineEnhanced Stabilizes high-valent Pd(IV)/Fe(III) intermediates[3].
Steric Bulk (C3 Position) Minimal (Hydrogen)High (Methyl) Accelerates reductive elimination via steric strain in the metallacycle.
Organic Solubility ModerateHigh Enables the use of non-polar, weakly coordinating solvents[3].
Bench Stability Prone to degradationExcellent (as HCl salt) The HCl salt prevents decarboxylation and ensures precise molarity[1].
CMD Activation Energy StandardLowered The carboxylic acid promotes Concerted Metalation-Deprotonation (CMD)[4].

Self-Validating Experimental Protocol: Pd-Catalyzed C(sp2)–H Arylation

Objective: To perform a site-selective C–H arylation of an unactivated arene using a Pd(II) catalyst and 3,5-dimethylpyridine-2-carboxylic acid hydrochloride as the bidentate ligand.

Materials:

  • Pre-catalyst: Palladium(II) acetate ( Pd(OAc)2​ ), 5 mol%

  • Ligand: 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride, 10 mol%[1]

  • Base: Potassium carbonate ( K2​CO3​ ), 2.0 equiv.

  • Oxidant/Scavenger: Silver carbonate ( Ag2​CO3​ ), 1.5 equiv.

  • Solvent: Anhydrous Toluene (0.2 M)

  • Internal Standard: Dodecane, 0.1 equiv.

Step-by-Step Methodology

Step 1: Ligand Activation (In Situ Free-Base Generation)

  • Action: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3,5-dimethylpyridine-2-carboxylic acid hydrochloride (10 mol%) and K2​CO3​ (2.0 equiv).

  • Causality: The mild base deprotonates the bench-stable hydrochloride salt[1], releasing the active bidentate N,O-ligand in situ. This avoids the thermal degradation risks associated with storing the free base.

Step 2: Pre-catalyst Assembly

  • Action: Add Pd(OAc)2​ (5 mol%) and 1.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes.

  • Validation Check: The solution must transition from a reddish-brown suspension to a homogeneous pale-yellow solution. This visual cue validates the successful N,O-chelation and formation of the active Pd(II)-ligand complex.

Step 3: Substrate and Reactant Addition

  • Action: Add the arene substrate (1.0 equiv), the aryl iodide coupling partner (1.5 equiv), Ag2​CO3​ (1.5 equiv), and dodecane (0.1 equiv).

  • Causality: Ag2​CO3​ acts as a halide scavenger, abstracting the iodide after oxidative addition to prevent catalyst poisoning. Dodecane serves as an inert internal standard for quantitative tracking.

Step 4: Catalytic Reaction (Thermoreactor)

  • Action: Seal the tube under a nitrogen atmosphere and transfer it to a pre-heated thermoreactor block at 110 °C. Stir vigorously (800 rpm) for 12 hours.

  • Causality: Elevated temperatures provide the activation energy for the Concerted Metalation-Deprotonation (CMD) step[4]. The lipophilic methyl groups on the ligand ensure the catalyst remains fully soluble at this temperature[3].

Step 5: Reaction Monitoring & Self-Validation

  • Action: After 4 hours, withdraw a 10 µL aliquot under N2​ , dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID.

  • Validation Check: Compare the product peak area against the dodecane internal standard. A conversion of >40% at the 4-hour mark validates active catalytic turnover. If conversion is <10%, the system has failed (likely due to moisture contamination or an inactive oxidant), and the run should be aborted to save resources.

Step 6: Workup and Isolation

  • Action: Cool the reaction to room temperature. Dilute with EtOAc (5 mL) and filter through a pad of Celite to remove silver salts and palladium residues. Concentrate the filtrate and purify via flash column chromatography.

Visualizations

CatalyticCycle Pd_cat Pd(II) Precatalyst + 3,5-diMe-PA Ligand CMD Concerted Metalation Deprotonation (CMD) Pd_cat->CMD Substrate Pd_II_int Palladacycle Intermediate (N,O-Chelated) CMD->Pd_II_int - AcOH Ox_Add Oxidative Addition (Ar-I) Pd_II_int->Ox_Add Pd_IV_int High-Valent Pd(IV) Species Ox_Add->Pd_IV_int Red_Elim Reductive Elimination (Product Release) Pd_IV_int->Red_Elim Steric Strain Red_Elim->Pd_cat Regeneration

Fig 1: Catalytic cycle of Pd-mediated C-H activation using 3,5-dimethylpicolinic acid.

Workflow Step1 Ligand Activation (Base + HCl Salt) Step2 Pre-catalyst Formation (Pd + L) Step1->Step2 Step3 Substrate & Oxidant Addition Step2->Step3 Step4 Thermoreactor (110°C, 12h) Step3->Step4 Step5 Workup & Purification Step4->Step5

Fig 2: Step-by-step experimental workflow for Pd-catalyzed C-H arylation.

References

  • 3,5-dimethylpyridine-2-carboxylic acid hydrochloride. aaronchem.com. 1

  • Synthesis and Characterization of Pyridine Amide Cation Radical Complexes of Iron: Stabilization Due to Coordination with Low-Spin Iron(III) Center. acs.org. 3

  • Palladium-Catalyzed C−H Activation/C–C Cross-Coupling Reactions via Electrochemistry. researchgate.net. 2

  • S,O-Ligand-Promoted Palladium-Catalyzed C–H Functionalization Reactions of Nondirected Arenes. acs.org. 4

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Application Notes & Protocols: Leveraging 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride as a versatile N,O-bidentate ligand. Pyridine-2-carboxylic acids are a cornerstone of coordination chemistry, prized for their ability to form stable five-membered chelate rings with a wide array of metal ions. The strategic placement of methyl groups at the 3- and 5-positions of the pyridine ring introduces specific steric and electronic modifications that can be harnessed to fine-tune the properties of the resulting metal complexes. These notes detail the underlying coordination principles, step-by-step protocols for ligand preparation and complex synthesis, essential characterization techniques, and critical safety considerations.

Introduction: The Scientific Rationale

Pyridine-2-carboxylic acid (picolinic acid) and its derivatives are of immense interest in inorganic and medicinal chemistry due to their coordination flexibility.[1] The defining feature of this ligand class is the juxtaposition of a pyridine nitrogen atom and a carboxylate oxygen atom, which act as a powerful bidentate chelating pair. This arrangement facilitates the formation of a thermodynamically stable five-membered ring upon coordination to a metal center.

3,5-Dimethylpyridine-2-carboxylic acid builds upon this fundamental scaffold. The two methyl groups, being electron-donating, increase the electron density on the pyridine ring, which can enhance the basicity of the nitrogen donor atom and influence the stability of the metal-ligand bond. Furthermore, these groups can introduce steric constraints that guide the coordination geometry of the final complex. Metal complexes synthesized from picolinic acid derivatives have shown broad utility, from catalysis and materials science to the development of novel metallopharmaceuticals with antimicrobial and anticancer properties.[2][3][4][5]

This guide addresses a critical preliminary step: the use of the commercially available hydrochloride salt. The protonation of the pyridine nitrogen in this form necessitates a deprotonation step to activate the ligand for coordination.

Ligand Properties and Specifications

A thorough understanding of the ligand's physical and chemical properties is paramount for experimental design.

PropertyValue
Chemical Name 3,5-dimethylpyridine-2-carboxylic acid hydrochloride
CAS Number 2126178-51-4[6]
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance Typically a white to off-white solid
Key Functional Groups Pyridine-N, Carboxylic Acid-COOH
Coordination Sites Pyridine Nitrogen, Carboxylate Oxygen

The Mechanism of Bidentate Coordination

The efficacy of 3,5-Dimethylpyridine-2-carboxylic acid as a ligand is rooted in the principles of chelation. The process involves two key transformations: deprotonation of the carboxylic acid to form a carboxylate anion, and deprotonation of the pyridinium hydrochloride to liberate the nitrogen's lone pair of electrons.

A base is required to facilitate this dual deprotonation, enabling both the nitrogen and oxygen atoms to simultaneously bind to a single metal center. This cooperative binding, known as the "chelate effect," results in a complex with significantly higher thermodynamic stability compared to coordination with two separate monodentate ligands.

G cluster_0 Activation of the Ligand cluster_1 Coordination to Metal Ion Ligand_HCl 3,5-Dimethylpyridine- 2-carboxylic acid HCl (Pyridinium form) Base + 2 B: (Base) Deprotonated_Ligand 3,5-Dimethylpyridine- 2-carboxylate (Active Ligand) Byproduct + 2 BH⁺ Active_Ligand Active Ligand Deprotonated_Ligand->Active_Ligand Ready for Chelation Metal_Ion Metal Ion (Mⁿ⁺) Complex Bidentate Complex (Stable 5-membered ring) Metal_Ion->Complex Active_Ligand->Complex

Caption: Ligand activation and metal coordination workflow.

Experimental Protocols

Authoritative Insight: The success of the synthesis is critically dependent on the complete deprotonation of the ligand prior to or during the reaction with the metal salt. The choice of solvent and base should be made to ensure solubility of all reactants.

Protocol 1: Preparation of the Active Ligand Solution

Objective: To prepare a stock solution of the deprotonated (active) form of the ligand from its hydrochloride salt.

Materials:

  • 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent (e.g., Deionized Water, Ethanol, Methanol)

  • Volumetric flask

  • Stir plate and stir bar

Procedure:

  • Calculate Molar Equivalents: Weigh a precise amount of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride. For each mole of the ligand hydrochloride, two molar equivalents of a strong base (e.g., NaOH) are theoretically required for complete deprotonation of both the carboxylic acid and the pyridinium ion.

  • Dissolution: Dissolve the weighed ligand hydrochloride in a suitable volume of your chosen solvent in a beaker. Gentle warming may be required to aid dissolution.

  • Base Preparation: Separately, prepare a stock solution of the base (e.g., 1 M NaOH in water).

  • Deprotonation: While stirring the ligand solution, slowly add the calculated two molar equivalents of the base solution dropwise. Monitor the pH to ensure it becomes neutral to slightly basic (pH 7-8).

  • Final Preparation: Transfer the resulting solution to a volumetric flask and dilute to the final desired concentration with the solvent. This solution of sodium 3,5-dimethylpyridine-2-carboxylate is now ready for use in complex synthesis.

Protocol 2: General Synthesis of a Metal Complex (e.g., M(L)₂)

Objective: To provide a general, adaptable workflow for synthesizing a metal complex with a 1:2 metal-to-ligand stoichiometry.

Materials:

  • A suitable metal salt (e.g., CuCl₂·2H₂O, Zn(OAc)₂·2H₂O, Ni(NO₃)₂·6H₂O)

  • Prepared active ligand solution (from Protocol 1)

  • Reaction solvent (matching the ligand solution)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Stir plate with heating capabilities

Workflow Diagram:

G A 1. Dissolve Metal Salt in Solvent B 2. Add Ligand Solution (2.1 eq.) dropwise while stirring A->B C 3. Adjust pH (if needed) with dilute base B->C D 4. Heat/Reflux (e.g., 60°C, 2-4h) C->D E 5. Isolate Product (Cooling/Precipitation) D->E F 6. Purify (Wash with solvent, Recrystallize) E->F G 7. Dry Complex (Vacuum Desiccator) F->G

Caption: General workflow for metal complex synthesis.

Procedure:

  • Reactant Dissolution: Dissolve one molar equivalent of the chosen metal salt in the reaction solvent in the reaction vessel.

  • Ligand Addition: While stirring the metal salt solution at room temperature, slowly add two molar equivalents of the prepared active ligand solution. A color change or the formation of a precipitate may be observed immediately.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to a moderate temperature (e.g., 50-70°C) with continuous stirring. The optimal reaction time can vary from 1 to 24 hours and may require monitoring by techniques like TLC.

  • Isolation: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then potentially in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying. Recrystallization from a suitable solvent system can be performed for higher purity.

  • Drying: Dry the final product under vacuum to remove all traces of solvent.

Characterization of Metal-Ligand Complexes

Confirming the successful synthesis and elucidating the structure of the new complex requires a suite of analytical techniques.

TechniquePurpose & Expected Observations
FT-IR Spectroscopy Confirms coordination. Look for: (i) Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). (ii) A shift in the asymmetric and symmetric stretching frequencies of the carboxylate group (COO⁻). The difference (Δν) between these bands can provide insight into the carboxylate coordination mode (monodentate, bidentate, bridging).[7] (iii) A shift in the pyridine ring breathing vibrations (~1000 cm⁻¹) indicating coordination via the nitrogen atom.[7]
Elemental Analysis Determines the weight percentages of C, H, and N. This is crucial for verifying the empirical formula and the metal-to-ligand stoichiometry of the synthesized complex.
UV-Visible Spectroscopy Provides information on the electronic environment of the metal ion. Shifts in the d-d transitions (for transition metals) upon ligand coordination confirm complex formation and can indicate the coordination geometry (e.g., octahedral, tetrahedral).[8]
Single-Crystal X-ray Diffraction The definitive method for determining the three-dimensional molecular structure. It provides precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions.[4]
Thermogravimetric Analysis (TGA) Measures the change in mass of the complex as a function of temperature. This is used to assess thermal stability and to quantify the presence of coordinated or lattice solvent molecules (e.g., water).[9]

Safety and Handling Precautions

All laboratory work should be conducted in accordance with institutional safety policies.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle the solid 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride and all related solvents in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Hazard Information: The ligand is classified as a skin and eye irritant.[6] The parent compound, 3,5-dimethylpyridine, is a flammable and toxic liquid.[10][11] Avoid contact with skin and eyes, and prevent inhalation or ingestion.

  • Waste Disposal: Dispose of all chemical waste according to local and federal regulations. Do not discharge into the environment.

References

  • Exploring the coordination chemistry of 2-picolinic acid to zinc and application of the complexes in catalytic oxidation chemistry. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Celestine, M. J., et al. (2015). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Reviews in Inorganic Chemistry, 35(2), 57-69.
  • 3,5-dimethylpyridine-2-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.). Chemwatch. Retrieved March 17, 2026, from [Link]

  • Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
  • Comba, P., et al. (2016). Synthesis and Coordination Chemistry of Hexadentate Picolinic Acid Based Bispidine Ligands. Inorganic Chemistry, 55(24), 12954-12967.
  • Sujamercy, M., & Neelagandhan, M. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Scholars Journal of Chemistry, 3(2), 23-28.
  • Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. (2023). Journal of Chemical and Pharmaceutical Research, 15(10), 1562-1574.
  • Sun, D., et al. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry, 45(19), 7569-7571.
  • Structures of pyridine carboxylate complexes of cobalt(II) and copper(II). (2025). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Synthesis and characterization of co (Ii) pyridine-2,6-dicarboxylate complexes as anticancer compound. (2021). Universitas Airlangga Repository. Retrieved March 17, 2026, from [Link]

  • Ga(III) pyridinecarboxylate complexes: potential analogues of the second generation of therapeutic Ga(III) complexes? (2023). Journal of Biological Inorganic Chemistry, 28, 599–614.
  • Coordination polymers of flexible polycarboxylic acids with metal ions. V. polymeric frameworks of 5-(3,5-dicarboxybenzyloxy)-3-pyridine carboxylic acid with Cd(ii), Cu(ii), Co(ii), Mn(ii) and Ni(ii) ions; synthesis, structure, and magnetic properties. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis of 15N‐labelled 3,5‐dimethylpyridine. (2011). Journal of Labelled Compounds and Radiopharmaceuticals, 54(14), 914-916.
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  • Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. (2021). Molecular Diversity, 25(1), 171-189.
  • Pharmaceutical Applications of Metal Complexes and Derived Materials. (2025). MDPI. Retrieved March 17, 2026, from [Link]

  • 3,5-dimethoxypyridine-2-carboxylic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. (2020). ResearchGate. Retrieved March 17, 2026, from [Link]

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  • Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. (2024). Rasayan Journal of Chemistry, 17(4), 2067-2074.
  • Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013). Google Patents.
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The Strategic Role of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of pharmaceutical drug discovery, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a favorable starting point for the development of novel therapeutics. The 3,5-dimethylpyridine core is one such scaffold, and its functionalized derivative, 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride, represents a key building block for medicinal chemists. This technical guide provides an in-depth exploration of the applications of this compound in drug discovery pipelines, complete with detailed experimental protocols and an analysis of the underlying scientific principles.

The strategic placement of two methyl groups on the pyridine ring at positions 3 and 5 sterically influences the molecule's conformation and its interactions with protein binding pockets. The carboxylic acid at the 2-position serves as a versatile synthetic handle, most commonly for the formation of amide bonds, a reaction central to the construction of a vast array of drug candidates.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various reaction conditions. While direct incorporation of this exact molecule into an approved drug is not prominently documented, its structural motifs are present in numerous pharmacologically active agents, particularly inhibitors of enzymes involved in inflammation and tissue degradation, such as Matrix Metalloproteinases (MMPs) and Phosphodiesterases (PDEs).

Physicochemical Properties and Strategic Advantages

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery campaign.

PropertyValueSignificance in Drug Discovery
CAS Number 2126178-51-4Unique identifier for the hydrochloride salt form.
Molecular Formula C₈H₁₀ClNO₂Provides the elemental composition.
Molecular Weight 187.62 g/mol Influences diffusion, solubility, and pharmacokinetic properties.
Scaffold 3,5-DimethylpyridineA "privileged" heterocyclic core known for its presence in bioactive molecules.[2]
Key Functional Group Carboxylic AcidA versatile handle for synthetic elaboration, primarily through amide bond formation.

The pyridine ring itself is a bioisostere of a phenyl ring, offering a similar size and shape while introducing a nitrogen atom that can act as a hydrogen bond acceptor and imparts a dipole moment. This can lead to improved solubility and more specific interactions with biological targets compared to a simple benzene ring.

Application in the Synthesis of Enzyme Inhibitors: A Focus on Amide Coupling

The primary application of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride in drug discovery is as a starting material for the synthesis of more complex molecules, typically through the formation of an amide linkage with a primary or secondary amine. This amide bond formation is one of the most frequently used reactions in medicinal chemistry.[1]

Rationale for Targeting Matrix Metalloproteinases (MMPs) and Phosphodiesterases (PDEs)

Derivatives of the 3,5-dimethylpyridine scaffold have shown promise as inhibitors of two key enzyme families:

  • Matrix Metalloproteinases (MMPs): Specifically MMP-13 (collagenase-3), which plays a crucial role in the degradation of type II collagen, a key component of articular cartilage.[3] Dysregulation of MMP-13 is implicated in the pathology of osteoarthritis and cancer metastasis.[4] Inhibitors of MMP-13 are therefore sought after as potential treatments for these conditions.

  • Phosphodiesterases (PDEs): Particularly PDE4, which is a key regulator of intracellular cyclic AMP (cAMP) levels, a second messenger involved in inflammatory pathways.[5] By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response.[6] PDE4 inhibitors are effective in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.[7]

The 3,5-dimethylpyridine moiety can orient substituents in a way that allows for specific interactions within the active sites of these enzymes.

Detailed Experimental Protocol: Synthesis of a Novel Carboxamide Derivative

This section provides a detailed, step-by-step protocol for a standard amide coupling reaction using 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride as the starting material. This protocol is designed to be a self-validating system, with clear steps and explanations for each choice.

Objective: To synthesize a novel 3,5-dimethylpyridine-2-carboxamide derivative for screening as a potential MMP or PDE inhibitor.

Reaction Scheme:

Reaction_Scheme reagent1 3,5-Dimethylpyridine- 2-carboxylic acid HCl product 3,5-Dimethylpyridine- 2-carboxamide Derivative reagent1->product EDC, HOBt, DIPEA DMF, RT, 12h reagent2 Primary/Secondary Amine (R1-NH-R2) reagent2->product

Caption: General scheme for amide bond formation.

Materials:

  • 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

  • Amine of interest (e.g., benzylamine as a model)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol Steps:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Rationale: DMF is an excellent polar aprotic solvent for this type of reaction, solubilizing the reactants and reagents. Anhydrous conditions are preferred to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Activation of the Carboxylic Acid:

    • To the stirred solution, add HOBt (1.1 eq) and EDC (1.2 eq).

    • Rationale: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is an additive that traps this intermediate to form an activated HOBt ester. This ester is more stable and less prone to side reactions (like N-acylurea formation) and racemization if the starting material were chiral.

  • Amine Addition and Coupling:

    • Add the amine (1.05 eq) to the reaction mixture.

    • Add DIPEA (2.5 eq) dropwise to the mixture.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction. An excess is used to ensure the reaction medium remains basic, which is optimal for the nucleophilic attack of the amine.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Reaction monitoring is crucial to determine the endpoint of the reaction and to avoid the formation of degradation products.

  • Work-up and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted HOBt and acidic byproducts) and brine.

    • Rationale: The aqueous work-up removes the water-soluble reagents and byproducts (such as the urea byproduct from EDC).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Rationale: Removing all traces of water is essential before removing the organic solvent to prevent hydrolysis of the product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure carboxamide derivative.

    • Rationale: Chromatography is necessary to remove any remaining impurities and obtain a highly pure product for biological testing.

Analytical Workflow for Quality Control

Ensuring the purity and identity of the synthesized compound is a critical step in the drug discovery process.

Analytical_Workflow cluster_QC Quality Control Analysis Start Synthesized Crude Product TLC Thin-Layer Chromatography (TLC) - Quick purity check - Optimize column conditions Start->TLC Column Silica Gel Column Chromatography TLC->Column Pure_Fractions Combined Pure Fractions Column->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Final_Product Purified Solid Product Evaporation->Final_Product LCMS LC-MS - Purity assessment - Molecular weight confirmation Final_Product->LCMS NMR ¹H and ¹³C NMR - Structural elucidation Final_Product->NMR HRMS High-Resolution Mass Spectrometry - Exact mass determination Final_Product->HRMS

Caption: A standard workflow for purification and analysis.

The 3,5-Dimethylpyridine Scaffold in Target-Based Drug Design

The strategic value of the 3,5-dimethylpyridine scaffold lies in its ability to be elaborated into molecules that can potently and selectively inhibit disease-relevant enzymes.

Inhibition of MMP-13 in Osteoarthritis

In osteoarthritis, the overexpression of MMP-13 leads to the degradation of cartilage. Inhibitors are designed to bind to the active site of the enzyme, which contains a catalytic zinc ion.

MMP13_Signaling Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, TNF-α) Signaling_Pathways Signaling Pathways (e.g., MAPK/ERK, NF-κB) Proinflammatory_Stimuli->Signaling_Pathways MMP13_Expression Increased MMP-13 Gene Expression Signaling_Pathways->MMP13_Expression MMP13_Protein MMP-13 Enzyme MMP13_Expression->MMP13_Protein Cartilage_Degradation Cartilage Degradation (Collagen Type II Cleavage) MMP13_Protein->Cartilage_Degradation OA_Progression Osteoarthritis Progression Cartilage_Degradation->OA_Progression Inhibitor 3,5-Dimethylpyridine-based MMP-13 Inhibitor Inhibitor->MMP13_Protein Inhibition

Caption: Simplified MMP-13 signaling in osteoarthritis.

A drug candidate built upon the 3,5-dimethylpyridine-2-carboxamide core would be designed to place specific functional groups into the S1' specificity pocket of MMP-13, while the carboxamide itself can coordinate with the active site zinc ion, thereby inhibiting its catalytic activity.

Inhibition of PDE4 in Inflammatory Diseases

In inflammatory cells, PDE4 enzymes hydrolyze cAMP, keeping its levels low. By inhibiting PDE4, cAMP levels rise, activating Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which in turn modulates the expression of inflammatory genes.[8]

PDE4_Signaling ATP ATP AC Adenylate Cyclase ATP->AC Activation cAMP cAMP AC->cAMP PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP AMP PDE4->AMP Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) PKA->Inflammation Inhibition Anti_Inflammation Anti-inflammatory Cytokine Production (e.g., IL-10) PKA->Anti_Inflammation Stimulation Inhibitor 3,5-Dimethylpyridine-based PDE4 Inhibitor Inhibitor->PDE4 Inhibition

Caption: Simplified PDE4 signaling pathway in inflammation.

For PDE4 inhibitors, the 3,5-dimethylpyridine-2-carboxamide scaffold can be elaborated to occupy the active site, preventing the binding and hydrolysis of cAMP. This leads to an overall anti-inflammatory effect.

Conclusion and Future Perspectives

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a valuable and versatile building block in the pharmaceutical drug discovery pipeline. Its "privileged" scaffold, combined with a synthetically tractable carboxylic acid handle, makes it an attractive starting point for the synthesis of novel enzyme inhibitors and other potential therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their own drug discovery efforts. As our understanding of the structural requirements for targeting enzymes like MMPs and PDEs continues to evolve, so too will the innovative applications of this important heterocyclic building block.

References

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Application Notes & Protocols: A Guide to the Synthesis of Amide Derivatives from 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyridine Carboxamides

The pyridine carboxamide scaffold is a privileged structural motif in modern drug discovery and medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, make it a cornerstone in the design of bioactive molecules targeting a wide array of pathological conditions. Amide derivatives of substituted pyridine carboxylic acids, such as 3,5-dimethylpyridine-2-carboxylic acid, are integral components of numerous pharmaceutical agents, including kinase inhibitors for oncology and novel antifungal agents.[2][3]

The synthesis of these amides, while conceptually a straightforward condensation of a carboxylic acid and an amine, presents a classic chemical challenge. The direct thermal condensation of a carboxylic acid and an amine is generally inefficient, requiring high temperatures that are incompatible with sensitive, functionalized molecules.[4] This is because the acidic carboxylic acid and the basic amine readily form a non-reactive ammonium carboxylate salt.[5] Consequently, the formation of the amide bond under mild conditions hinges on the in situ activation of the carboxylic acid moiety, a process facilitated by a diverse toolkit of "coupling reagents."[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, practical considerations, and detailed protocols for the preparation of amide derivatives from 3,5-dimethylpyridine-2-carboxylic acid hydrochloride.

The Core Principle: Activating the Carboxyl Group

The fundamental strategy for efficient amide bond formation is to convert the poor leaving group of the carboxylic acid (–OH) into a highly reactive species that is readily displaced by the amine nucleophile.[8] This is achieved using a coupling reagent. The overall process, starting from the hydrochloride salt, involves two key stages: neutralization and coupling.

  • Neutralization: The starting material, 3,5-dimethylpyridine-2-carboxylic acid hydrochloride, must first be neutralized. A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to deprotonate the carboxylic acid and scavenge the HCl, yielding the carboxylate anion necessary for the subsequent activation step.

  • Activation and Coupling: A coupling reagent is introduced to react with the carboxylate, forming a highly reactive intermediate. This intermediate is then attacked by the primary or secondary amine to form the desired amide bond, regenerating the coupling agent in a modified form (byproduct).

// Connections Start -> Base [label="Step 1"]; Base -> Neutralization [label="Step 2"]; Neutralization -> CouplingAgent [label="Step 3"]; CouplingAgent -> Activation [label="Step 4"]; Activation -> AmideFormation [label="Step 5"]; AmideFormation -> Workup [label="Step 6"]; Workup -> Purify [label="Step 7"]; Purify -> Product [label="Step 8"]; }

Caption: General workflow for amide synthesis from a carboxylic acid hydrochloride.

Choosing the Right Tools: A Comparison of Coupling Reagents

The success of an amidation reaction often depends on the judicious selection of the coupling reagent. Different reagents offer varying levels of reactivity, produce different byproducts, and have different cost implications.

Coupling Reagent Class Examples Mechanism of Action Advantages Disadvantages
Carbodiimides EDC, DCC[9]Forms a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to increase efficiency and suppress racemization.[5][10]Cost-effective, widely used. EDC byproducts are water-soluble, simplifying work-up.[9]DCC byproduct is a urea precipitate that can be difficult to remove. Can lead to racemization without additives.[10]
Uronium/Aminium Salts HATU, HBTU[11]Reacts with the carboxylate to form a highly reactive HOAt or HOBt active ester, which is less prone to side reactions.[12]High coupling efficiency, fast reaction times, low rates of racemization.[9][12] Excellent for sterically hindered or electron-deficient amines.[6]Higher cost. Can react with unprotected amine N-terminals if used in large excess.[9]
Phosphonium Salts PyBOP, BOP[11]Forms an active HOBt ester intermediate.High reactivity, does not react with the free amine component, allowing for equimolar reagent use.[10][11]Byproducts can sometimes complicate purification.
Boron-Based Reagents Boronic acids, B(OCH₂CF₃)₃[13]Act as Lewis acids to catalyze the direct dehydrative condensation of the carboxylic acid and amine.[4][14]Catalytic approach offers better atom economy. Milder conditions are often possible.[4][13]May require higher temperatures or longer reaction times compared to stoichiometric coupling reagents.[13]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Amidation using EDC and HOBt

This protocol is a robust and cost-effective method suitable for a wide range of primary and secondary amines.

Materials:

  • 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • 1 M aqueous HCl solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylpyridine-2-carboxylic acid hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous DMF (or DCM) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq).

  • Base Addition: Cool the flask in an ice bath (0 °C). Slowly add DIPEA (2.5 eq) dropwise. Causality: The extra equivalent of base is to neutralize the HCl from the starting material and the HCl generated from EDC.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[15]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide derivative.[2][15]

Protocol 2: High-Efficiency Amidation using HATU

This protocol is recommended for challenging substrates, such as sterically hindered or electron-deficient amines, where Protocol 1 may be sluggish.[6]

Materials:

  • Same as Protocol 1, but replacing EDC and HOBt with HATU.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add 3,5-dimethylpyridine-2-carboxylic acid hydrochloride (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Add anhydrous DMF.

  • Amine Addition: Add the amine of choice (1.1 eq).

  • Base Addition: Cool the flask to 0 °C and slowly add DIPEA (3.0 eq) dropwise. Causality: HATU-mediated couplings require a basic environment to facilitate the formation of the active ester.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Note: These reactions are often significantly faster than EDC couplings.

  • Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1. The work-up will effectively remove the water-soluble byproducts from HATU and DIPEA salts.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 1.

// Node Definitions CarboxylicAcid [label="{R-COOH | Carboxylic Acid}", fillcolor="#FFFFFF", fontcolor="#202124"]; EDC [label="{EDC}", fillcolor="#FFFFFF", fontcolor="#202124"]; O_Acylisourea [label="{O-Acylisourea Intermediate | (Highly Reactive)}", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; HOBt [label="{HOBt}", fillcolor="#FFFFFF", fontcolor="#202124"]; HOBt_Ester [label="{HOBt Active Ester | (Less Prone to Side Reactions)}", fillcolor="#34A853", fontcolor="#202124", shape=ellipse]; Amine [label="{R'-NH₂ | Amine}", fillcolor="#FFFFFF", fontcolor="#202124"]; Amide [label="{R-CO-NHR' | Amide Product}", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; DCU [label="{DCU Byproduct | (Water-Soluble)}", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Connections CarboxylicAcid -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> HOBt_Ester [label="+ HOBt\n(Suppresses Side Reactions)"]; HOBt -> HOBt_Ester; HOBt_Ester -> Amide [label="+ Amine"]; Amine -> Amide; Amide -> DCU [style=invis]; // for layout O_Acylisourea -> DCU [style=invis]; // for layout }

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Incomplete reaction.- Increase reaction time and/or temperature. - Ensure stoichiometric amounts of reactants are correct. - Check the purity of starting materials.[15]
Degradation of product or reagents.- Monitor the reaction by TLC to avoid prolonged reaction times. - Ensure anhydrous conditions, as water can hydrolyze the active intermediate. - Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[15]
Insufficient base.Ensure enough base is added to neutralize both the HCl salt and the acids generated during coupling.
Presence of Unreacted Carboxylic Acid Insufficient amount of coupling reagent or reaction time.- Use a slight excess (1.1-1.2 eq) of the coupling reagent. - Increase the reaction time and monitor for the disappearance of the acid spot on TLC.[15]
Difficulty in Removing Byproducts Byproduct has similar polarity to the desired product.- If using DCC, filter the reaction mixture before work-up to remove the precipitated DCU. - Optimize the mobile phase for column chromatography to achieve better separation.[15] - Ensure thorough aqueous washes during work-up, especially when using water-soluble reagents like EDC.
Formation of Colored Impurities Oxidation of pyridine derivatives or other sensitive functional groups.- Run the reaction under an inert atmosphere. - Use purified and degassed solvents.[15]

References

  • BenchChem. (n.d.). Minimizing impurities in the synthesis of pyridine carboxamides from acetohydrazide.
  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
  • BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Royal Society of Chemistry. (2022, June 15). Amide bond formation: beyond the dilemma between activation and racemisation.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • PMC. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Taylor & Francis Online. (2023, October 23). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry.
  • Google Patents. (n.d.). US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.
  • ACS Publications. (2024, November 25). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Chemistry LibreTexts. (2021, July 31). 24.3: Synthesis of Amides.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • ResearchGate. (2025, October 24). Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
  • ResearchGate. (2025, August 5). Synthesis, characterisation and crystal structure of 3,5-dimethylpyrazole-1-carbothioic acid amide.

Sources

Application Notes and Protocols for In Vitro Assays Using 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Mechanism of a Novel Hypoxia-Inducible Factor (HIF) Stabilizer

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride belongs to a class of small molecules that act as modulators of the cellular oxygen sensing pathway. Structurally, it is an analog of 2-oxoglutarate (also known as α-ketoglutarate), a key co-substrate for a family of non-heme iron dioxygenases, including the Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes.[1][2] This structural mimicry allows it to act as a competitive inhibitor of HIF-PHDs, which are the critical cellular oxygen sensors responsible for regulating the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3]

Under normal oxygen conditions (normoxia), HIF-PHDs hydroxylate specific proline residues on the HIF-1α subunit. This post-translational modification is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind, leading to the ubiquitination and subsequent rapid proteasomal degradation of HIF-1α.[4][5] By inhibiting PHD enzymes, 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride prevents this degradation, causing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of a wide array of genes containing Hypoxia Response Elements (HREs).[4][6][7] These target genes are crucial for adaptation to hypoxia and are involved in processes such as erythropoiesis, angiogenesis, and glucose metabolism.[8][9]

This guide provides a comprehensive suite of in vitro protocols designed to characterize the biochemical potency and cellular activity of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride as a HIF-PHD inhibitor.

The HIF-1α Signaling Pathway: A Visual Guide

The diagram below illustrates the central role of HIF-PHD enzymes in controlling HIF-1α stability and how inhibitors like 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride intervene in this process.

HIF_Pathway cluster_Normoxia Normoxic Conditions (High Oxygen) cluster_Inhibition PHD Inhibition / Hypoxia PHD_N HIF-PHD (Active) HIF_N HIF-1α PHD_N->HIF_N HIF_N->PHD_N Hydroxylation VHL_N VHL Complex HIF_N->VHL_N Binding Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Proteasome_N->HIF_N Degradation O2 O₂, 2-Oxoglutarate O2->PHD_N Inhibitor 3,5-Dimethylpyridine- 2-carboxylic acid HCl PHD_I HIF-PHD (Inhibited) Inhibitor->PHD_I HIF_I HIF-1α (Stabilized) HIF_beta HIF-1β (ARNT) HIF_I->HIF_beta Dimerization Nucleus Nucleus HIF_I->Nucleus Nuclear Translocation HIF_beta->Nucleus Nuclear Translocation HRE HRE Gene Activation (e.g., VEGF, EPO) Nucleus->HRE

Caption: The HIF-1α signaling cascade under normoxia versus PHD inhibition.

Quantitative Data Summary: Potency of Reference HIF-PHD Inhibitors

To establish a benchmark for experimental design, the following table summarizes the reported in vitro potencies of several well-characterized HIF-PHD inhibitors. These IC₅₀ values are essential for selecting an appropriate concentration range for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride in preliminary assays.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Vadadustat15.3611.837.63[4]
Daprodustat3.522.25.5[4]
Roxadustat-591-[4]
Molidustat480280450[4]
Note: IC₅₀ values can vary significantly depending on the specific assay conditions, such as substrate concentrations and enzyme source. A starting concentration range of 10 nM to 50 µM is recommended for initial dose-response experiments with a novel compound.[4]

Experimental Protocols: A Step-by-Step Guide

Preliminary Considerations: Compound Handling and Stock Solution Preparation

Correct handling and preparation of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride are critical for reproducible results.

  • Storage: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent. Given its hydrochloride salt form, sterile water or PBS should be tested first. If solubility is limited, Dimethyl Sulfoxide (DMSO) is a common alternative.[10] For cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.

  • Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C.

Protocol 1: Biochemical HIF-PHD2 Inhibition Assay

This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant human PHD2, the primary regulator of HIF-1α in most cells.[5] The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive method for this purpose.[7]

Principle: A biotinylated peptide substrate corresponding to the HIF-1α C-terminal oxygen-dependent degradation domain (CODD) is incubated with PHD2. In the absence of an inhibitor, the peptide is hydroxylated. The addition of an antibody specific to hydroxyproline (conjugated to an AlphaScreen Acceptor bead) and streptavidin (conjugated to a Donor bead) brings the beads into close proximity, generating a strong luminescent signal. An effective inhibitor will prevent hydroxylation, disrupting this interaction and reducing the signal.[7]

AlphaScreen_Workflow Start Start: Prepare Assay Plate Step1 Add PHD2 Enzyme, Biotin-HIF-1α Peptide, Cofactors (Fe(II), Ascorbate) Start->Step1 Step2 Add 3,5-Dimethylpyridine- 2-carboxylic acid HCl (or DMSO control) Step1->Step2 Step3 Incubate at RT (Enzymatic Reaction) Step2->Step3 Step4 Add Anti-OH-Proline Acceptor Beads Step3->Step4 Step5 Add Streptavidin Donor Beads Step4->Step5 Step6 Incubate in Dark Step5->Step6 End Read Signal on Alpha-Enabled Plate Reader Step6->End

Caption: Workflow for the HIF-PHD2 AlphaScreen Inhibition Assay.

Detailed Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).[7] Prepare a cocktail containing recombinant human PHD2, biotinylated HIF-1α CODD peptide, FeCl₂, and ascorbate in assay buffer.

  • Compound Plating: In a 384-well white ProxiPlate™, perform serial dilutions of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride to create a dose-response curve. Include wells for a "no inhibitor" (DMSO only) positive control and a "no enzyme" negative control.

  • Enzymatic Reaction: Add the enzyme/peptide cocktail to all wells. Mix gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Add a suspension of anti-hydroxyproline Acceptor beads. Incubate. Then, add a suspension of Streptavidin Donor beads.

  • Final Incubation & Reading: Incubate the plate in the dark at room temperature for at least 60 minutes to allow bead association. Read the plate on a microplate reader capable of AlphaScreen detection.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay provides direct evidence of the compound's activity in a cellular environment by measuring the accumulation of HIF-1α protein.[4]

Principle: Cells are treated with the compound, which inhibits endogenous PHD activity and prevents HIF-1α degradation. Total cell lysates are then collected, and the amount of HIF-1α protein is quantified by Western blot using a specific primary antibody. A known hypoxia-mimicking agent, such as Cobalt Chloride (CoCl₂), can be used as a positive control.[6][8]

WB_Workflow Start Seed Cells (e.g., HEK293, HeLa) Step1 Treat with Compound (Dose-Response & Time-Course) Start->Step1 Step2 Wash with PBS & Lyse Cells Step1->Step2 Step3 Determine Protein Concentration (BCA Assay) Step2->Step3 Step4 SDS-PAGE Electrophoresis Step3->Step4 Step5 Transfer to PVDF/Nitrocellulose Membrane Step4->Step5 Step6 Block Membrane & Incubate with Primary Antibodies (Anti-HIF-1α, Anti-β-actin) Step5->Step6 Step7 Incubate with HRP-conjugated Secondary Antibody Step6->Step7 Step8 Add ECL Substrate & Image Chemiluminescence Step7->Step8 End Quantify Bands & Normalize to Loading Control Step8->End

Caption: Experimental workflow for Western blot detection of HIF-1α.

Detailed Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa, U2OS) and grow to 70-80% confluency.[4][8]

  • Treatment: Replace the medium with fresh medium containing various concentrations of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride. Include a vehicle control (DMSO) and a positive control (e.g., 100-150 µM CoCl₂).[8] Incubate for a predetermined time, typically between 4 and 24 hours.[4]

  • Lysis: Work quickly to prevent HIF-1α degradation. Aspirate the medium, wash the cells once with ice-cold PBS, and immediately add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[8] Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[8]

    • Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel and transfer them to a nitrocellulose or PVDF membrane.[6]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[6]

    • Wash the membrane and then probe with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Wash the membrane extensively with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash again, apply an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the HIF-1α signal to the corresponding loading control signal for each lane.[4]

Protocol 3: HIF-1 Transcriptional Activity Assay (HRE-Luciferase Reporter Assay)

This functional assay measures the downstream consequence of HIF-1α stabilization: the activation of HRE-driven gene transcription.[4]

Principle: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple HRE copies. When HIF-1α is stabilized by the test compound, it binds to the HREs and drives luciferase expression. The resulting luminescence, which is proportional to HIF-1 transcriptional activity, is measured using a luminometer. A second plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.[4]

HRE_Workflow Start Co-transfect Cells with HRE-Firefly Luciferase & Renilla Luciferase Plasmids Step1 Allow Cells to Recover (24 hours) Start->Step1 Step2 Treat with Compound (Dose-Response) Step1->Step2 Step3 Incubate for Optimized Time (e.g., 16-24 hours) Step2->Step3 Step4 Lyse Cells in Passive Lysis Buffer Step3->Step4 Step5 Measure Firefly Luciferase Activity (Luminometer) Step4->Step5 Step6 Measure Renilla Luciferase Activity (Luminometer) Step5->Step6 End Calculate Normalized HRE Activity (Firefly / Renilla) Step6->End

Caption: Workflow for the HRE Luciferase Reporter Assay.

Detailed Methodology:

  • Transfection: Seed cells (e.g., HEK293) in a multi-well plate. The next day, co-transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.[4][6]

  • Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride. Include vehicle and positive controls.

  • Incubation: Incubate the cells for an optimized period, typically 16-24 hours, to allow for transcription and translation of the luciferase reporter.

  • Lysis and Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Transfer the lysate to a white, opaque 96-well plate.

    • Use a dual-luciferase reporter assay system and a luminometer to sequentially measure firefly and then Renilla luciferase activity from each well.

  • Data Analysis: For each well, calculate the ratio of firefly to Renilla luciferase activity to normalize for differences in cell number and transfection efficiency. Plot the normalized activity against the compound concentration to determine the EC₅₀, the concentration that produces 50% of the maximal response.

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride as a novel inhibitor of HIF prolyl hydroxylases. By systematically assessing its direct enzymatic inhibition, its ability to stabilize HIF-1α in a cellular context, and its capacity to induce downstream transcriptional activity, researchers can effectively determine the potency, mechanism of action, and cellular efficacy of this compound. Careful optimization of experimental parameters, including concentration ranges and incubation times, is paramount for generating reliable and reproducible data.[4]

References

  • Cumberworth, A. et al. (2013). Direct and continuous assay for prolyl 4-hydroxylase. PMC - NIH. Available at: [Link]

  • Lecoq, K. et al. (2011). Induction and Testing of Hypoxia in Cell Culture. Journal of Visualized Experiments. Available at: [Link]

  • Gomes, F.V. et al. (2023). A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells. PMC - NIH. Available at: [Link]

  • Chang, R. (2018). A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors. Harvard DASH. Available at: [Link]

  • Bio-Techne. Cellular Response to Hypoxia | Cell Culture Protocol. Bio-Techne. Available at: [Link]

  • Chowdhury, R. et al. (2016). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. RSC Publishing. Available at: [Link]

  • Tyumentsev, M.A. et al. (2020). Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. MDPI. Available at: [Link]

  • Li, D. et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. MDPI. Available at: [Link]

  • ECHA. 3,5-dimethylpyridine-2-carboxylic acid hydrochloride — Chemical Substance Information. European Chemicals Agency. Available at: [Link]

  • Ivan, M. et al. (2002). Biochemical purification and pharmacological inhibition of a mammalian prolyl hydroxylase acting on hypoxia-inducible factor. PNAS. Available at: [Link]

  • Tarhonskaya, H. et al. (2020). Biochemical and biophysical analyses of hypoxia sensing prolyl hydroxylases from Dictyostelium discoideum and Toxoplasma gondii. PMC - NIH. Available at: [Link]

  • Haase, V.H. (2017). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. PMC - NIH. Available at: [Link]

  • Agilent. Conducting an XF Assay in a Hypoxia Chamber (≥ 3% O). Agilent. Available at: [Link]

  • Kosova, A. et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. ScienceDirect. Available at: [Link]

  • Sang, M. et al. (2021). Efficacy and safety of HIF prolyl-hydroxylase inhibitors for anemia in chronic kidney disease: A network meta-analysis. Pharmacological Research - Ovid. Available at: [Link]

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Troubleshooting & Optimization

How to improve synthesis yield of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the critical bottlenecks and yield optimization strategies for the synthesis of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride[1]. This building block is highly valued in advanced drug development and the design of low-spin iron(III) coordination complexes[2].

To ensure high fidelity and reproducibility, this guide is structured as a self-validating system. We will explore the standard three-step synthetic workflow—N-oxidation, regioselective cyanation, and acidic hydrolysis—followed by targeted troubleshooting FAQs to help you resolve specific experimental failures.

Synthetic Workflow Visualization

G A 3,5-Dimethylpyridine (Starting Material) B 3,5-Dimethylpyridine 1-oxide (Intermediate 1) A->B m-CPBA, DCM 0 °C to RT C 3,5-Dimethylpyridine-2-carbonitrile (Intermediate 2) B->C TMSCN, Me2NCOCl CH3CN, 120 °C D 3,5-Dimethylpyridine-2-carboxylic acid HCl (Final Product) C->D Conc. HCl Reflux, 12-24 h

Figure 1: Three-step synthetic workflow for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

Part 1: Step-by-Step Experimental Methodologies

Every protocol below includes an In-Process Control (IPC) to ensure the system self-validates before you proceed to the next step.

Step 1: N-Oxidation

  • Dissolve 3,5-dimethylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.2 equiv) in small portions to control the exothermic reaction.

  • Remove the ice bath and stir at room temperature for 12 hours.

  • IPC: Validate completion via TLC (Alumina, 10% MeOH in DCM). The starting material must be completely consumed.

  • Quench with saturated aqueous sodium thiosulfate, neutralize with sodium bicarbonate, and extract thoroughly with DCM. Dry over Na₂SO₄ and concentrate to yield 3,5-dimethylpyridine 1-oxide.

Step 2: Regioselective Cyanation (Reissert-Henze Reaction)

  • Suspend 3,5-dimethylpyridine 1-oxide (1.0 equiv) in anhydrous acetonitrile (0.2 M) under an argon atmosphere[3].

  • Add trimethylsilyl cyanide (TMSCN, 3.0 equiv) followed by dimethylcarbamoyl chloride (Me₂NCOCl, 3.0 equiv)[3]. Caution: Highly toxic reagents.

  • Heat the mixture to 120 °C for 4 hours with vigorous stirring[3].

  • IPC: Monitor by LC-MS. The N-oxide mass peak ([M+H]⁺ 124.1) should shift entirely to the nitrile peak ([M+H]⁺ 133.1).

  • Cool to room temperature, quench carefully with water, and extract with ethyl acetate. Purify via silica gel chromatography to isolate 3,5-dimethylpyridine-2-carbonitrile.

Step 3: Acidic Hydrolysis & Salt Formation

  • Suspend the purified nitrile intermediate in concentrated hydrochloric acid (37%, 10 volumes).

  • Heat the mixture at a rigorous reflux (100–110 °C) for 12–24 hours.

  • IPC: Monitor by LC-MS to ensure the primary amide intermediate ([M+H]⁺ 151.1) has been fully converted to the carboxylic acid.

  • Cool the mixture to 0 °C. The product will precipitate as the hydrochloride salt.

  • Filter, wash with cold isopropanol, and dry under a vacuum to afford 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

Part 2: Quantitative Data & Analytical Markers

Summarizing your analytical targets ensures you can benchmark your yields against industry standards.

StepIntermediate / ProductExpected YieldKey Analytical MarkersIn-Process Control (IPC)
1 3,5-Dimethylpyridine 1-oxide75–85%MS: [M+H]⁺ 124.1 m/zTLC: R_f 0.2 (10% MeOH/DCM)
2 3,5-Dimethylpyridine-2-carbonitrile65–75%IR: ~2230 cm⁻¹ (C≡N stretch)LC-MS: [M+H]⁺ 133.1 m/z
3 3,5-Dimethylpyridine-2-carboxylic acid HCl80–90%NMR (D₂O): δ 8.3 (s, 1H), 7.8 (s, 1H)Precipitation upon cooling

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my N-oxidation yield low, and how do I prevent product loss during workup? Causality: Low yields in Step 1 rarely stem from incomplete oxidation; they are usually caused by the extreme water solubility of the N-oxide intermediate. Pyridine N-oxides are highly polar and easily lost in the aqueous layer during extraction. Solution: Saturate the aqueous layer with NaCl (brine) before extraction. If yields remain below 60%, switch from standard separatory funnel extraction to a continuous liquid-liquid extractor using chloroform or DCM.

Q2: The cyanation step yields a mixture of isomers or low conversion. How can I improve C2-regioselectivity? Causality: The Reissert-Henze reaction relies on the formation of an N-acyloxypyridinium intermediate[3]. If the acylating agent is weak, the activation energy for cyanide attack remains too high. Furthermore, while cyanide is a "hard" nucleophile that naturally prefers the C2 position, steric hindrance from the C3-methyl group can force the attack to the C4 or C6 positions if the system is not properly activated[4]. Solution: Do not use simple benzoyl chloride. Upgrade your activating agent to dimethylcarbamoyl chloride (Me₂NCOCl)[3] or trifluoromethanesulfonic anhydride (Tf₂O). Additionally, TMSCN is strictly required over KCN/NaCN; TMSCN not only acts as a soluble cyanide source but also traps the leaving oxygen as a silyl ether, thermodynamically driving the rearomatization of the pyridine ring.

Q3: During hydrolysis, I am isolating the primary amide instead of the carboxylic acid. What went wrong? Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-stage process: Nitrile → Primary Amide → Carboxylic Acid. The second step (amide to acid) requires significantly higher activation energy. If the acid concentration drops (e.g., due to HCl gas escaping the condenser) or the internal temperature falls below 100 °C, the reaction will stall at the amide intermediate. Solution: Ensure you are using concentrated HCl (37%) and a highly efficient reflux condenser. Maintain a rigorous internal temperature of 100–110 °C for a minimum of 12 hours. Do not attempt this with dilute acid.

Q4: How do I remove ammonium chloride (NH₄Cl) co-precipitates from my final hydrochloride salt? Causality: During acidic hydrolysis, the nitrogen atom from the nitrile group is expelled as ammonia, which immediately reacts with HCl to form NH₄Cl. Because both NH₄Cl and your product are chloride salts, they often co-precipitate when the reaction mixture is cooled. Solution: Exploit their differential solubility profiles. Do not use water for washing. Instead, triturate the crude solid with cold isopropanol. For highly contaminated batches, recrystallize the mixture from hot ethanol; the organic picolinic acid salt will dissolve, leaving the strictly inorganic NH₄Cl behind as an insoluble solid.

References

  • Title: 2,4-DIMETHYL-3-PYRIDINECARBOXYLIC ACID HYDROCHLORIDE — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Synthesis and Characterization of Pyridine Amide Cation Radical Complexes of Iron: Stabilization Due to Coordination with Low-Spin Iron(III) Center Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Unified ionic and radical C-4 alkylation and arylation of pyridines Source: Chemical Science - RSC Publishing URL: [Link]

Sources

Technical Support Center: Troubleshooting Solubility of 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the technical support hub for handling 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride (CAS: 2126178-51-4). As an amphoteric molecule provided as a hydrochloride salt, this compound frequently presents solubility challenges in standard laboratory workflows.

The causality behind these issues lies in its molecular structure. The parent compound, picolinic acid, is moderately water-soluble. However, the addition of two methyl groups at the 3- and 5-positions significantly increases the molecule's lipophilicity ( logP ). Furthermore, because it is an ampholyte (containing both a basic pyridine nitrogen and an acidic carboxylic group), its solubility is entirely governed by a U-shaped pH-solubility profile . When the HCl salt is dissolved in unbuffered water, it rapidly lowers the pH, pushing the molecule toward its isoelectric point (pI) where the neutral/zwitterionic species predominates. This species has the highest crystal lattice energy and the lowest aqueous solubility, leading to immediate precipitation.

Below, you will find field-proven, self-validating protocols to overcome these thermodynamic barriers, whether you are preparing analytical stocks, in vitro assay media, or in vivo dosing formulations.

Phase Behavior & Speciation Workflow

G start 3,5-Dimethylpyridine-2-carboxylic acid HCl (Solid) water Add to Unbuffered Water (pH drops < 3.0) start->water buffer Titrate with NaOH or Strong pH 7.4 Buffer start->buffer Direct dissolution in high-capacity buffer precip Precipitation (Zwitterion/Neutral Form at pI) water->precip pH approaches pI precip->buffer soluble Soluble Sodium Salt (Anionic Form) buffer->soluble pH > pKa (Carboxyl)

Fig 1: pH-dependent speciation and solubility workflow for the amphoteric HCl salt.

Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: Why does my compound form a cloudy suspension when I dissolve the HCl salt in pure water, and how do I fix it?

The Science: Dissolving the HCl salt in pure water releases equimolar amounts of hydrochloric acid, drastically lowering the dielectric constant and dropping the pH of the solution. As the pH approaches the molecule's isoelectric point (typically between pH 3 and 5 for substituted picolinic acids), the net charge of the molecule becomes zero. Without electrostatic repulsion, the hydrophobic 3,5-dimethyl motifs drive rapid aggregation and precipitation.

The Solution (pH Adjustment Protocol): To achieve a stable aqueous solution, you must force the molecule into its anionic state (the carboxylate salt) by raising the pH above the pKa of the carboxylic acid group.

Step-by-Step Methodology:

  • Weighing: Weigh the desired mass of 3,5-Dimethylpyridine-2-carboxylic acid HCl into a glass vial.

  • Suspension: Add 80% of your final target volume using HPLC-grade water. (The solution will appear cloudy).

  • Titration: While stirring continuously, add 1 M NaOH dropwise. Monitor the pH using a calibrated micro-pH probe.

  • Clarification: As the pH crosses ~6.5, the suspension will rapidly clear. Continue adjusting until the pH stabilizes at 7.2 – 7.4.

  • Volume Adjustment: Bring the solution to the final volume with water.

  • Self-Validation Step: To ensure the compound will not crash out during your experiment, dilute a aliquot of this stock into of your final assay buffer. Measure the absorbance at 600 nm ( OD600​ ). An OD600​ of 0.000 confirms the absence of micro-precipitates, validating that your assay buffer has sufficient capacity to maintain the soluble anionic state.

FAQ 2: How can I prepare a highly concentrated stock solution (>50 mM) for serial dilutions in biochemical assays?

The Science: Aqueous solubility, even at optimal pH, has thermodynamic limits dictated by the molecule's lipophilicity. For high-concentration stocks, you must lower the dielectric requirement of the solvent by using a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO). DMSO disrupts the crystalline lattice energy efficiently while solvating the hydrophobic methyl groups.

The Solution (Co-Solvent Protocol): Step-by-Step Methodology:

  • Solubilization: Add anhydrous DMSO (≥99.9% purity) to the dry powder to achieve a 100 mM concentration.

  • Agitation: Vortex for 60 seconds. The compound should dissolve completely without the need for heating.

  • Storage: Aliquot into single-use tubes and store at −20∘C under argon to prevent hygroscopic water absorption, which can cause delayed precipitation.

  • Self-Validation Step: When diluting into your aqueous assay buffer, always add the DMSO stock to the aqueous buffer (not vice versa) while vortexing. If the final DMSO concentration is kept below 1% v/v , the compound will remain kinetically trapped in solution. Centrifuge the final dilution at 10,000×g for 5 minutes; the absence of a visible pellet validates successful solvation.

FAQ 3: My downstream application is an in vivo model strictly sensitive to organic solvents and extreme pH. How can I solubilize this compound?

The Science: When both pH extremes and organic co-solvents are prohibited, supramolecular complexation is required. Hydroxypropyl- β -cyclodextrin (HP- β -CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. It enhances solubility by encapsulating the hydrophobic 3,5-dimethylpyridine moiety, effectively masking the lipophilic surface area from water .

The Solution (Cyclodextrin Complexation Protocol): Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP- β -CD in standard physiological saline ( 0.9% NaCl ) or PBS.

  • Integration: Add the 3,5-Dimethylpyridine-2-carboxylic acid HCl powder directly to the cyclodextrin solution.

  • Complexation: Sonicate the mixture in a water bath at 37∘C for 30 to 45 minutes. The thermal energy accelerates the host-guest inclusion kinetics.

  • Equilibration: Allow the solution to stir at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Self-Validation Step: Filter the resulting solution through a PTFE syringe filter. Measure the concentration of the filtrate using UV-Vis spectroscopy (using a pre-established standard curve). If the calculated concentration of the filtrate matches your initial input mass, you have validated 100% inclusion complexation and a true solution has been achieved.

Cyclodextrin Complexation Workflow

G2 hydrophobic Hydrophobic 3,5-Dimethyl Motif Limits Aqueous Solubility cd_add Add 20% (w/v) HP-β-CD in Physiological Buffer hydrophobic->cd_add mix Sonicate at 37°C (Accelerates Kinetics) cd_add->mix complex Inclusion Complex Formed (Lipophilic core hidden) mix->complex ready Clear, Biocompatible In Vivo Solution complex->ready

Fig 2: Supramolecular encapsulation of the hydrophobic motifs using HP-β-CD.

Quantitative Data Summary

The table below summarizes the expected outcomes and limitations of each solubilization strategy to help you select the optimal path for your specific experimental constraints.

Solubilization StrategyPrimary MechanismMax Expected ConcentrationBest ApplicationLimitations / Drawbacks
Pure Water None (Baseline) <1 mM NoneRapid precipitation due to pI proximity.
pH Adjustment (NaOH) Deprotonation to anionic salt ∼20−30 mM In vitro assays, biochemical screensRequires strong buffering in downstream assays to prevent pH drift.
DMSO Co-solvent Dielectric constant reduction >100 mM High-throughput screening stocksCellular toxicity if final DMSO exceeds 0.5−1.0% v/v .
20% HP- β -CD Host-guest inclusion complex ∼15−25 mM In vivo dosing, sensitive cell linesPreparation is time-consuming; requires sonication/equilibration.
References
  • Florence, A. T., & Attwood, D. "Physicochemical Principles of Pharmacy: Dissolution and Solubility." Clinical Gate. Available at:[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery, 2(2), 335-351. Available at:[Link]

Best purification and recrystallization methods for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Recrystallization of 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride (also known as 3,5-dimethylpicolinic acid hydrochloride). This guide is designed for researchers and drug development professionals who require high-purity picolinate scaffolds for downstream synthetic modifications or biological screening[1].

As a Senior Application Scientist, I have structured this guide to go beyond mere protocol steps. Here, we address the causality behind solvent selection, thermodynamic controls, and phase behaviors to ensure a self-validating, reproducible purification system.

Physicochemical Profiling & Solvent Rationale

Before initiating any recrystallization, it is critical to understand the thermodynamic and solubility profile of your target molecule. 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is an ionic salt. The protonated pyridinium core and the carboxylic acid moiety render it highly polar.

Causality in Solvent Selection: Because it is a hydrochloride salt, the compound exhibits high solubility in water and hot low-molecular-weight alcohols, but near-zero solubility in non-polar or slightly polar organic solvents (like diethyl ether or hexanes). A classic and highly effective purification strategy leverages a solvent/anti-solvent precipitation or a hot-solvent cooling method. Hot absolute ethanol is the ideal primary solvent because it selectively dissolves the organic hydrochloride salt while leaving behind inorganic byproducts (e.g., potassium chloride or sodium chloride) that frequently carry over from permanganate oxidations of picoline precursors[2].

Table 1: Solubility Profile & Solvent Selection Guide

Solvent SystemRole in RecrystallizationSolubility ProfileMechanistic Rationale
Water Unsuitable (for crystallization)Very HighExcellent solvent, but recovery is extremely poor without lyophilization.
Absolute Ethanol Primary SolventHigh (Hot) / Moderate (Cold)Disrupts crystal lattice upon heating; leaves inorganic salts undissolved[2].
Methanol / Acetone Alternative Solvent SystemHigh (MeOH) / Low (Acetone)Methanol provides high solubility; acetone acts as a miscible anti-solvent to force precipitation[3].
Diethyl Ether Anti-SolventInsolubleRapidly decreases dielectric constant of the mixture, forcing the ionic salt out of solution[1][2].

Standard Operating Procedure: Step-by-Step Recrystallization

This protocol is adapted from validated methodologies for picolinic acid hydrochloride derivatives[2].

Phase 1: Dissolution and Inorganic Salt Removal

  • Weigh the Crude: Transfer the crude 3,5-dimethylpyridine-2-carboxylic acid hydrochloride into a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add hot absolute ethanol. Use approximately 20 mL of ethanol per 1 gram of crude product (adjust based on observed solubility).

  • Heating: Heat the suspension to gentle reflux (approx. 78 °C) under stirring until the organic solid completely dissolves.

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed Buchner funnel or a fluted filter paper. Scientific Rationale: This step is critical. Any undissolved white crystalline solid remaining on the filter is likely inorganic salt (e.g., KCl) from upstream synthesis[2].

Phase 2: Anti-Solvent Addition and Crystallization 5. Anti-Solvent Introduction: Transfer the warm ethanolic filtrate to an Erlenmeyer flask. While the solution is still warm (approx. 40–50 °C), slowly add an equal volume of anhydrous diethyl ether dropwise with gentle swirling[2]. 6. Cooling: Allow the solution to cool slowly to room temperature undisturbed to promote the growth of large, pure crystals. Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize yield. 7. Isolation: Isolate the crystallized product via vacuum filtration. Wash the filter cake with a small volume of cold 1:1 ethanol/diethyl ether, followed by pure anhydrous diethyl ether[1]. 8. Drying: Dry the crystals under high vacuum at 40 °C for 12 hours to remove residual trapped solvent.

Workflow Visualization

Below is the logical workflow for the purification of the hydrochloride salt, mapping the phase transitions and separation points.

RecrystallizationWorkflow Crude Crude 3,5-Dimethylpyridine-2- carboxylic acid HCl Dissolution Dissolution in Hot Absolute Ethanol (78°C) Crude->Dissolution HotFiltration Hot Filtration Dissolution->HotFiltration InorganicWaste Discard Undissolved Inorganic Salts (KCl/NaCl) HotFiltration->InorganicWaste Retentate Filtrate Warm Ethanolic Filtrate HotFiltration->Filtrate Permeate AntiSolvent Add Anhydrous Diethyl Ether (Anti-Solvent) Filtrate->AntiSolvent Cooling Slow Cooling to 0°C (Crystal Nucleation) AntiSolvent->Cooling Isolation Vacuum Filtration & Ether Wash Cooling->Isolation PureProduct Pure 3,5-Dimethylpyridine-2- carboxylic acid HCl Isolation->PureProduct

Caption: Workflow for the solvent/anti-solvent recrystallization of picolinic acid hydrochloride derivatives.

Troubleshooting & FAQs

Q1: During the addition of diethyl ether, my product forms a thick syrup or "oils out" at the bottom of the flask instead of crystallizing. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when the anti-solvent is added too rapidly, crashing the compound out before a crystal lattice can organize. Solution: Re-heat the mixture until the oil dissolves completely. Allow the solution to cool slowly to room temperature before adding the anti-solvent. Add the diethyl ether dropwise. If oiling persists, seed the solution with a few pure crystals of 3,5-dimethylpyridine-2-carboxylic acid hydrochloride just before the cloud point is reached.

Q2: My NMR shows a persistent broad peak corresponding to water, and my elemental analysis is off. Is the compound hygroscopic? A2: Yes. Hydrochloride salts of pyridine-carboxylic acids can readily form hydrates or absorb atmospheric moisture[4]. Solution: Ensure your diethyl ether is strictly anhydrous. After filtration, the product must be dried in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) or in a vacuum oven at 40–50 °C. Do not exceed 60 °C, as excessive heat under vacuum may cause partial sublimation or loss of the HCl equivalent[4].

Q3: Can I use water to recrystallize this compound? A3: While picolinic acid derivatives are sometimes recrystallized from water[5], the hydrochloride salt is highly soluble in water, making recovery extremely poor. Furthermore, if the solution is heated excessively in water, you risk hydrolyzing the salt and shifting the equilibrium toward the zwitterionic free base form. Stick to absolute ethanol or a methanol/acetone mixture[2][3].

Q4: How can I verify that I haven't lost the hydrochloride (HCl) salt during purification? A4: The loss of HCl would convert the molecule back to its free base (zwitterion) form. You can verify the salt integrity via two methods:

  • Solubility Check: The free base is significantly less soluble in ethanol compared to the hydrochloride salt.

  • pH Testing: Dissolve a small analytical sample (e.g., 10 mg) in 1 mL of deionized water. The hydrochloride salt will yield a highly acidic solution (pH ~1-2), whereas the free base will be closer to the isoelectric point of the molecule.

References

  • 2. 3. 4.

Sources

Technical Support Center: Crystallization of 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride. As an amphoteric molecule containing both a weakly basic pyridine nitrogen and an acidic carboxylic group, controlling its solid-state chemistry requires precise thermodynamic and kinetic management.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to resolve common crystallization bottlenecks such as oiling out, salt disproportionation, and solvent entrapment.

Diagnostic Workflow

CrystallizationTroubleshooting Start Start Crystallization 3,5-Dimethylpyridine-2-carboxylic acid HCl Cooling Cooling / Anti-solvent Addition Start->Cooling PhaseCheck Observe Phase Separation Cooling->PhaseCheck Oiling Oiling Out (LLPS) Emulsion Forms PhaseCheck->Oiling High Supersaturation Disprop Disproportionation Free Base Precipitates PhaseCheck->Disprop pH/Temp Imbalance Success Nucleation & Crystal Growth PhaseCheck->Success Optimal Kinetics FixOiling Adjust MSZW: Lower Supersaturation Rate, Add Seeds Oiling->FixOiling FixDisprop Add Excess HCl gas/solution Control Temperature Disprop->FixDisprop Isolate Filter, Wash & Dry Success->Isolate FixOiling->Cooling Restart FixDisprop->Cooling Restart

Diagnostic workflow for troubleshooting crystallization phase separations.

Troubleshooting Guide: Causality and Solutions

Issue 1: The solution "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals.

Mechanistic Cause: Oiling out occurs when a system experiences very high supersaturation, causing the dissolved compound to separate into a solute-rich secondary liquid phase (an emulsion) rather than integrating into a rigid crystal lattice[1]. For 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride, this is often triggered if the melting point of the solid is depressed by impurities to a temperature below the crystallization medium's temperature, or if the cooling rate exceeds the nucleation kinetics[2]. Solute molecules in these droplets arrange randomly, making the oil phase an excellent solvent for unwanted impurities, which severely compromises purity[1].

Self-Validating Solution:

  • Map the Metastable Zone Width (MSZW) of your specific solvent system.

  • Reduce the cooling rate or anti-solvent dosing rate to generate supersaturation slowly[1].

  • Introduce seed crystals halfway into the MSZW to bypass the kinetic hindrance of primary nucleation and force the system into the crystalline phase[1].

Issue 2: Poor yield or unexpected precipitation of the free base (Salt Disproportionation).

Mechanistic Cause: Hydrochloride salts of weakly basic pyridines are susceptible to disproportionation—the loss of hydrogen chloride—reverting the molecule to its free base or zwitterionic form. This can occur at elevated temperatures (e.g., 110–120 °C) or in solvents where the free base is significantly less soluble than the salt[3]. Additionally, the common-ion effect from excess chloride can drastically depress the solubility of the salt, causing rapid, uncontrolled precipitation that traps solvent[3].

Self-Validating Solution:

  • Maintain a strict temperature ceiling during dissolution and crystallization. Lowering the temperature decreases the solubility of the salt more than the base, which thermodynamically favors the intact salt[4].

  • Perform reactive crystallization using anhydrous HCl in a non-aqueous solvent (e.g., dichloromethane) to suppress disproportionation and drive the equilibrium toward the hydrochloride salt[5].

Quantitative Data Summary

To optimize your process, refer to the following quantitative matrix for crystallization parameters.

ParameterConditionObserved EffectMechanistic Rationale
Cooling Rate > 1.0 °C/minOiling out (LLPS)Rapid supersaturation exceeds nucleation rate, forcing liquid separation[1].
Cooling Rate 0.1 - 0.2 °C/minHighly crystalline solidControlled supersaturation keeps the system within the MSZW[1].
Seeding 1-2% w/w at MSZW midpointEliminates oiling outProvides immediate surface area for crystal growth, bypassing primary nucleation[1].
Temperature > 80 °C in protic solventDisproportionationThermal loss of HCl; free base precipitation[3].
Solvent System Dichloromethane / Ice Bath81-93% Yield, Free-flowingLow solubility of the HCl salt at 0 °C drives rapid, high-purity precipitation[5].

Standard Operating Procedures (SOPs)

Protocol A: Seeded Anti-Solvent Crystallization (Mitigating Oiling Out)

Objective: Isolate high-purity 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride without liquid-liquid phase separation.

  • Dissolution: Suspend the crude hydrochloride salt in a minimum volume of a primary solvent (e.g., methanol) at 50 °C until complete dissolution is achieved.

  • Filtration: Polish filter the hot solution through a 0.22 µm PTFE membrane to remove insoluble impurities that could act as heterogeneous nucleation sites for the oil phase.

  • Cooling & Seeding: Cool the solution slowly (0.2 °C/min) to 40 °C. Add 1% w/w of pure 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride seed crystals.

    • Validation Checkpoint: The seeds should remain suspended and not dissolve, confirming the system is securely within the metastable zone.

  • Anti-Solvent Addition: Dose the anti-solvent (e.g., ethyl acetate) at a strictly controlled rate of 0.05 volumes/minute using a syringe pump, maintaining high agitation to prevent local supersaturation pockets[1].

  • Aging & Isolation: Cool the suspension to 0–5 °C, age for 2 hours to maximize yield, and isolate via vacuum filtration. Wash with cold anti-solvent.

Protocol B: Anhydrous Reactive Crystallization (Preventing Disproportionation)

Objective: Convert the free base/zwitterion to the hydrochloride salt while avoiding aqueous disproportionation.

  • Base Dissolution: Dissolve the free 3,5-Dimethylpyridine-2-carboxylic acid in anhydrous dichloromethane (DCM) at room temperature.

  • Acidification: Slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in dioxane (1.05 equivalents) under continuous stirring.

  • Precipitation: Transfer the flask to an ice bath (0 °C) for 1 hour. The hydrochloride salt will precipitate as a free-flowing powder, as it is highly insoluble in cold DCM[5].

  • Isolation: Filter the solid, wash with ice-cold DCM, and dry under vacuum at 40 °C to prevent thermal degradation[5].

Frequently Asked Questions (FAQs)

Q: Why does my product turn into a sticky gum upon filtration? A: This is the terminal stage of oiling out. The unstable solute-rich liquid droplets coalesce and transform into an amorphous, gel-like, or gummy solid upon solvent evaporation[1]. To fix this, you must redissolve the gum and apply Protocol A, ensuring you seed the solution before the oil phase separates.

Q: Can I use water as a crystallization solvent for this compound? A: It is highly discouraged unless the pH is strictly controlled. Water facilitates the dissociation of the hydrochloride salt. If the pH rises, the compound will revert to its zwitterionic form (protonated pyridine, deprotonated carboxylate), leading to disproportionation and altered solubility profiles[4].

Q: How do I know if my isolated solid is the HCl salt or the free base? A: Perform a chloride titration (e.g., potentiometric titration with AgNO₃) or analyze the solid via X-ray Powder Diffraction (XRPD). The free base and the hydrochloride salt will have distinct crystal lattices, melting points, and hygroscopic profiles.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Oiling Out in Crystallization Source: Mettler Toledo URL:[Link]

  • Development of a Robust, Efficient, and Scalable Process for the Synthesis of Bisacodyl Source: American Chemical Society (ACS) URL:[Link]

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation Source: University of Helsinki (Helda) URL:[Link]

Sources

Technical Support Center: HPLC Method Development for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride via High-Performance Liquid Chromatography (HPLC). It is structured to offer both foundational guidance for method development and practical solutions to common troubleshooting challenges.

I. Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions that arise during the initial phases of developing a robust HPLC method for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

1. What are the key chemical properties of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride to consider for HPLC method development?

Understanding the analyte's physicochemical properties is the cornerstone of effective method development. 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride is a polar, acidic compound. Its structure contains a pyridine ring, a carboxylic acid group, and two methyl groups, and it is supplied as a hydrochloride salt. The pyridine nitrogen provides a site for potential ionic interactions, while the carboxylic acid group's ionization is pH-dependent. These characteristics dictate the choice of stationary and mobile phases.

2. Which HPLC column is most suitable for this analysis?

Given the polar and acidic nature of the analyte, a reversed-phase C18 column is a common starting point due to its versatility.[1] However, to mitigate potential peak tailing caused by interactions between the basic pyridine nitrogen and residual silanols on the silica surface of the column, several strategies can be employed:

  • End-capped C18 Columns: These columns have reduced silanol activity, which can significantly improve peak shape for basic compounds.[2][3]

  • Polar-Embedded Columns: These columns contain a polar group embedded in the alkyl chain, which provides an alternative interaction mechanism and can improve retention and selectivity for polar compounds.[2][4]

  • Phenyl-Hexyl or Cyano (CN) Columns: These stationary phases offer different selectivity compared to C18 columns due to π-π and dipole-dipole interactions, which can be beneficial for separating the analyte from potential impurities.[1][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for highly polar compounds that show poor retention in reversed-phase chromatography.[1][6]

A systematic column screening study is recommended to identify the optimal stationary phase for your specific sample matrix.

3. How should I approach mobile phase selection and optimization?

The mobile phase plays a critical role in controlling retention and selectivity.[7] For reversed-phase HPLC of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride, a mixture of an aqueous buffer and an organic modifier is typically used.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower viscosity, while methanol can offer different selectivity.[5] A scouting gradient from a low to a high percentage of organic modifier is a good starting point to determine the approximate elution conditions.

  • Aqueous Buffer and pH: The pH of the mobile phase is a critical parameter for controlling the retention of ionizable compounds.[8] For 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride, which has both an acidic carboxylic group and a basic pyridine nitrogen, the mobile phase pH will significantly impact its ionization state and, consequently, its retention time.

    • An acidic mobile phase (pH 2.5-3.5) is generally recommended to suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on a reversed-phase column.[9] This also helps to protonate residual silanols on the column, minimizing secondary interactions with the pyridine nitrogen and reducing peak tailing.[2]

    • Commonly used buffers in this pH range include phosphate and acetate buffers. Formic acid or phosphoric acid can be used to adjust the pH.[8][9]

  • Buffer Concentration: A buffer concentration of 10-50 mM is typically sufficient to provide adequate buffering capacity and achieve reproducible retention times.[8]

4. What are the recommended detector settings?

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride contains a pyridine ring, which is a chromophore that absorbs UV light. A UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. To determine the optimal detection wavelength, a UV scan of the analyte in the mobile phase should be performed to identify the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for quantification.

5. How do I ensure the developed method is reliable and suitable for its intended purpose?

Method validation is a crucial step to demonstrate that an analytical procedure is suitable for its intended purpose.[10] The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[11][12][13] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

Problem Potential Causes Solutions & Explanations
Peak Tailing 1. Secondary Interactions: Interaction of the basic pyridine nitrogen with acidic silanol groups on the column packing material.[2] 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte, leading to the co-existence of ionized and non-ionized forms.[2] 3. Column Overload: Injecting too much sample mass onto the column.[14] 4. Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase.[15][16]1. Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to 2.5-3.0) to protonate the silanol groups and ensure the analyte is in a single ionic form.[17] 2. Use an End-capped Column: Select a column with minimal residual silanol groups.[2] 3. Add an Ionic Modifier: In some cases, adding an ion-pairing reagent or a volatile basic modifier to the mobile phase can improve peak shape.[3] 4. Reduce Injection Volume or Sample Concentration: This will prevent overloading the column.[14] 5. Flush or Replace the Column: If the column is contaminated, flush it with a strong solvent. If it is degraded, it may need to be replaced.[15]
Poor Resolution / Co-eluting Peaks 1. Inadequate Selectivity: The stationary phase and mobile phase are not providing sufficient separation between the analyte and interfering peaks.[18] 2. Low Column Efficiency: The column is not providing enough theoretical plates, leading to broad peaks.[18] 3. Inappropriate Mobile Phase Strength: The organic content of the mobile phase is too high, causing rapid elution and poor separation.[18]1. Change the Stationary Phase: Try a column with a different chemistry (e.g., phenyl-hexyl or cyano) to alter selectivity.[5] 2. Optimize Mobile Phase Composition: Vary the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH to influence selectivity.[5] 3. Adjust the Gradient Profile: If using a gradient, make the slope shallower to improve the separation of closely eluting compounds.[5] 4. Decrease the Flow Rate: A lower flow rate can improve resolution, but it will increase the analysis time.[19] 5. Increase Column Length or Use Smaller Particle Size Columns: This will increase column efficiency and lead to sharper peaks.[18]
Retention Time Shifts (Drifting or Sudden Changes) 1. Changes in Mobile Phase Composition: Inaccurate preparation, evaporation of a volatile component, or issues with the pump's proportioning valves.[20][21] 2. Fluctuations in Column Temperature: Even small changes in temperature can affect retention times.[20] 3. Inconsistent Flow Rate: Worn pump seals, leaks, or issues with the degasser can cause flow rate instability.[20] 4. Column Equilibration Issues: The column is not fully equilibrated with the mobile phase before injection. 5. Column Degradation: The stationary phase chemistry changes over time.[16]1. Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Purge all solvent lines before starting an analysis.[21] 2. Use a Column Oven: Maintain a constant and stable column temperature.[20] 3. Perform System Maintenance: Regularly check for leaks and service the pump seals and check valves as needed. 4. Allow Sufficient Equilibration Time: Equilibrate the column with the mobile phase until a stable baseline is achieved. 5. Monitor Column Performance: Use a system suitability standard to track column performance over time. If retention times consistently drift, the column may need to be replaced.[16]

III. Experimental Protocols & Workflows

Protocol 1: Initial HPLC Method Development

This protocol provides a starting point for developing a quantitative HPLC method for 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride.

1. Materials and Reagents:

  • 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or formic acid

  • Potassium phosphate monobasic

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

3. Initial Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA good general-purpose reversed-phase column.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Acidic pH to suppress analyte ionization and minimize silanol interactions.[9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesA scouting gradient to determine the elution profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CStable temperature control for reproducible retention.[19]
Detection Wavelength Determined by UV scan (e.g., ~265 nm)Wavelength of maximum absorbance for optimal sensitivity.
Injection Volume 10 µLA typical injection volume.

4. Method Optimization Workflow:

Method_Development_Workflow A Define Analytical Target Profile B Select Initial Conditions (Column, Mobile Phase, Detector) A->B C Perform Scouting Gradient B->C D Evaluate Peak Shape & Retention C->D E Peak Tailing? D->E Analyze F Adjust Mobile Phase pH / Try Different Column E->F Yes G Poor Resolution? E->G No F->C H Optimize Gradient / Change Organic Modifier G->H Yes I Acceptable Chromatography? G->I No H->C J Perform Method Validation (ICH Q2(R1)) I->J Yes K Final Method J->K

Caption: A systematic workflow for HPLC method development.

Protocol 2: Troubleshooting Peak Tailing

This protocol outlines a decision-making process for addressing peak tailing issues.

Peak_Tailing_Troubleshooting A Observe Peak Tailing B Check Mobile Phase pH (Is it >1.5 units away from pKa?) A->B C Adjust pH to be more acidic (e.g., 2.5) B->C No E Check for Column Overload (Reduce sample concentration/volume) B->E Yes D Tailing Improved? C->D D->E No K Problem Solved D->K Yes F Tailing Improved? E->F G Evaluate Column Chemistry (Is it an end-capped column?) F->G No F->K Yes H Switch to an End-capped or Polar-Embedded Column G->H No J Flush or Replace Column G->J Yes I Tailing Improved? H->I I->K Yes L Consult with Technical Support I->L No J->K

Caption: A decision tree for troubleshooting peak tailing.

IV. References

  • Choosing Columns for Polar Acidic Molecules. (2022, May 20). Phenomenex. Retrieved from

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, January 21). Timberline Instruments. Retrieved from

  • HPLC Retention Time Shift Troubleshooting: Causes, Prevention & Purging Tips. (2026, January 27). MTC USA. Retrieved from

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. Retrieved from

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 12). LCGC International. Retrieved from

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from

  • What are the Common Peak Problems in HPLC. (n.d.). Chromatography Today. Retrieved from

  • How to fix a shifting retention time of peaks in hplc? (2023, August 24). ResearchGate. Retrieved from

  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 21). YouTube. Retrieved from

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from

  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. (n.d.). Benchchem. Retrieved from

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). International Council for Harmonisation. Retrieved from

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International. Retrieved from

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from

  • The LCGC Blog: Retention Shifts in HPLC. (2013, June 3). LCGC International. Retrieved from

  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube. Retrieved from

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from

  • 3,5-dimethylpyridine-2-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.). J-Global. Retrieved from

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters. Retrieved from

  • Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. (2020, August 22). Pharmaguideline. Retrieved from

  • HPLC Column Selection. (2013, May 1). LCGC International. Retrieved from

  • HPLC Column Selection: Core to Method Development (Part II). (2025, November 5). Welch Materials, Inc. Retrieved from

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from

  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. Retrieved from

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved from

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved from

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. (2025, June 15). ijarsct. Retrieved from

  • Separation of 3,5-Dimethylpyridine on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from

  • Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Nicardipine Hydrochloride in Bulk and Pharmaceutical Dosage Form. (n.d.). Elixir International Journal. Retrieved from

  • Dimethyl pyridine-3,5-dicarboxylate. (n.d.). PubChem. Retrieved from

  • HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. (2024, July 12). gnpublisher. Retrieved from

  • Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. (n.d.). IJCPA. Retrieved from

  • 3,5-LUTIDINE. (n.d.). Loba Chemie. Retrieved from

  • HPLC Analysis of 3-(3,5-dichlorophenyl)benzoic acid. (n.d.). Benchchem. Retrieved from

  • (2r,3r,4r,5s)-3,4,5-Trihydroxypiperidine-2-Carboxylic Acid. (n.d.). PubChem. Retrieved from

  • 3,5-dimethylpyridine-4-carboxylic acid. (2025, July 16). ChemicalBook. Retrieved from

  • Lutidinic acid. (n.d.). Wikipedia. Retrieved from

  • HPLC Methods for analysis of 3-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved from

  • Regioselective hydroxylation of quinolinic acid, lutidinic acid and isocinchomeronic acid by resting cells of pyridine dicarboxylic acid-degrading microorganisms. (2003, February 26). ResearchGate. Retrieved from

  • Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent. (2020, July 20). PubMed. Retrieved from

Sources

Validation & Comparative

A Tale of Two Ligands: A Comparative Guide to the Catalytic Efficiency of Picolinic Acid and its 3,5-Dimethylated Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of transition metal catalysis, the design and selection of ligands are paramount to achieving optimal reaction efficiency, selectivity, and stability. Picolinic acid (2-pyridinecarboxylic acid) has long been established as a robust and versatile N,O-bidentate ligand, capable of enhancing the catalytic activity of various metal centers in a wide array of chemical transformations. This guide delves into a comparative analysis of picolinic acid and its derivative, 3,5-Dimethylpyridine-2-carboxylic acid. While direct, side-by-side experimental data in the literature is scarce, this document synthesizes established principles of ligand effects to predict and rationalize the potential differences in their catalytic performance. We will explore the nuanced interplay of electronic and steric effects imparted by the methyl substituents and propose a rigorous experimental framework for their direct comparison. This guide is intended for researchers and process chemists seeking to fine-tune their catalytic systems through rational ligand design.

Introduction: The Enduring Utility of Picolinic Acid in Catalysis

Picolinic acid and its derivatives are a cornerstone in the ligand toolbox for catalysis. Their efficacy stems from the ability of the pyridine nitrogen and the carboxylate oxygen to form a stable, five-membered chelate ring with a central metal ion.[1][2] This chelation not only enhances the stability of the resulting metal complex but also modulates the metal's electronic properties, thereby boosting its catalytic activity.[2] The σ-donating character of the aromatic nitrogen, in particular, increases the nucleophilicity of the metal center, which is a crucial factor in many catalytic cycles.[2] Picolinic acid has proven its mettle as a ligand in a diverse range of reactions, including oxidations, C-H functionalizations, and cross-coupling reactions.[3][4]

The subject of this guide, 3,5-Dimethylpyridine-2-carboxylic acid, introduces two methyl groups onto the pyridine backbone of picolinic acid. This seemingly minor structural modification can have profound implications for the ligand's behavior and, consequently, the performance of the catalyst. This guide will dissect the anticipated effects of these methyl groups and provide a roadmap for their empirical validation.

Mechanistic Considerations: The Interplay of Electronic and Steric Effects

The primary distinction between picolinic acid and its 3,5-dimethylated counterpart lies in the electronic and steric influences of the two methyl groups. These factors are not mutually exclusive and their combined effect will dictate the overall catalytic efficiency.

Electronic Effects: Modulating the Metal Center's Reactivity

Methyl groups are well-known electron-donating groups (EDGs) in organic chemistry. Their presence at the 3- and 5-positions of the pyridine ring in 3,5-Dimethylpyridine-2-carboxylic acid is expected to increase the electron density of the aromatic system. This, in turn, enhances the basicity of the pyridine nitrogen.

An increase in the ligand's basicity generally leads to a stronger σ-donation to the metal center. This can have several consequences for a catalytic cycle:

  • Enhanced Reactivity in Oxidative Addition: For many cross-coupling reactions, such as the Suzuki-Miyaura coupling, the oxidative addition of an organic halide to a low-valent metal center (e.g., Pd(0)) is often the rate-determining step. A more electron-rich metal center, resulting from coordination to a more basic ligand, can facilitate this step, potentially leading to higher reaction rates.

  • Stabilization of Higher Oxidation States: The increased electron donation can help to stabilize the metal center in higher oxidation states, which may be beneficial in certain catalytic cycles.

  • Influence on Reductive Elimination: Conversely, a highly electron-rich metal center might slow down the final reductive elimination step, where the desired product is formed and the catalyst is regenerated.

Therefore, the electronic effect of the 3,5-dimethyl substitution is a double-edged sword, and its net impact on catalytic efficiency will be highly dependent on the specific reaction mechanism and the rate-limiting step.

Steric Effects: Shaping the Catalytic Pocket

While the methyl groups in 3,5-Dimethylpyridine-2-carboxylic acid are not in the ortho positions (2- and 6-), where they would exert the most significant steric hindrance around the metal center, they still contribute to the overall bulk of the ligand. This can influence:

  • Coordination Geometry: The increased steric profile may alter the bond angles and distances within the metal complex, potentially creating a more open or more crowded catalytic pocket.

  • Substrate Accessibility: The steric bulk could influence how substrates approach and bind to the metal center, which can impact both reactivity and selectivity (e.g., regioselectivity or enantioselectivity).

  • Catalyst Stability: In some cases, increased steric bulk can protect the metal center from deactivating pathways, such as the formation of inactive dimers or oligomers, leading to a more robust catalyst.

The following diagram illustrates the structural differences between the two ligands:

G cluster_0 Picolinic Acid cluster_1 3,5-Dimethylpyridine-2-carboxylic acid Picolinic_Acid Picolinic Acid (Unsubstituted) PA_structure DM_Picolinic_Acid 3,5-Dimethylpyridine-2-carboxylic acid (Electron-Donating & Steric Bulk) DM_PA_structure

Caption: Structural comparison of Picolinic Acid and its 3,5-dimethylated analog.

A Proposed Framework for Experimental Comparison

To empirically determine the relative catalytic efficiency of these two ligands, a well-defined experimental protocol is necessary. The Suzuki-Miyaura cross-coupling reaction is an excellent model system for this purpose due to its broad utility and well-understood mechanism.

Model Reaction

The palladium-catalyzed coupling of 4-bromotoluene with phenylboronic acid to produce 4-methyl-1,1'-biphenyl.

Proposed Experimental Protocol
  • Catalyst Precursor Preparation:

    • To a solution of Palladium(II) acetate (Pd(OAc)₂, 1 equivalent) in a suitable solvent (e.g., THF), add 2.2 equivalents of the respective ligand (Picolinic acid or 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride).

    • Stir the mixture at room temperature for 1 hour to allow for the in-situ formation of the Pd(II)-ligand complex.

  • Reaction Setup:

    • In a reaction vessel, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

    • Add the freshly prepared catalyst solution (e.g., 1 mol% Pd loading).

    • Add the reaction solvent (e.g., a mixture of Toluene and Water, 10:1 v/v, 5 mL).

  • Reaction Execution and Monitoring:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15 minutes.

    • Heat the reaction to a specified temperature (e.g., 80 °C) and stir vigorously.

    • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the yield of the product.

  • Data Analysis:

    • Calculate the reaction yield at each time point.

    • Determine the initial reaction rate.

    • Calculate the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time) at a specific conversion point (e.g., 50% conversion) to compare the catalyst activity.

The following workflow diagram illustrates this experimental procedure:

G start Start prep_catalyst Prepare Catalyst Precursor (Pd(OAc)₂ + Ligand) start->prep_catalyst add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst setup_reaction Set up Reaction Mixture (Aryl Halide, Boronic Acid, Base) setup_reaction->add_catalyst degas Degas with Argon add_catalyst->degas heat Heat to 80°C degas->heat monitor Monitor Reaction by GC/HPLC heat->monitor analyze Analyze Data (Yield, TON, TOF) monitor->analyze Time Points end End analyze->end

Caption: Workflow for the comparative catalytic experiment.

Predicted Performance and Data Summary

Based on the mechanistic considerations discussed earlier, we can predict the potential outcomes of the comparative experiment. The following table summarizes these predictions. It is crucial to note that this is a theoretical projection and requires experimental validation.

Performance Metric Picolinic Acid 3,5-Dimethylpyridine-2-carboxylic acid Rationale
Initial Reaction Rate Moderate to HighPotentially HigherThe electron-donating methyl groups may accelerate the rate-determining oxidative addition step.
Final Product Yield HighHighBoth ligands are expected to form effective catalysts, leading to high conversions.
Turnover Number (TON) HighPotentially HigherIf the 3,5-dimethylated ligand provides a more stable catalyst, it may undergo more catalytic cycles before deactivation.
Turnover Frequency (TOF) HighPotentially HigherDirectly related to the initial reaction rate.
Catalyst Stability GoodPotentially EnhancedThe increased steric bulk may offer some protection against catalyst decomposition pathways.

Conclusion and Recommendations

While picolinic acid remains a reliable and highly effective ligand for a multitude of catalytic applications, the exploration of its substituted derivatives offers a promising avenue for catalyst optimization. The analysis presented in this guide suggests that 3,5-Dimethylpyridine-2-carboxylic acid has the potential to outperform its parent compound in certain catalytic systems, primarily due to the electron-donating nature of its methyl substituents, which can enhance the reactivity of the metal center.

However, the interplay of electronic and steric effects is complex, and the actual performance will be reaction-dependent. Therefore, we strongly recommend the experimental validation of these predictions. The protocol outlined in this guide provides a solid starting point for researchers to conduct a direct and meaningful comparison.

For scientists and drug development professionals, the key takeaway is that rational ligand modification, even with simple alkyl substituents, can be a powerful tool for improving catalytic efficiency. The synthesis and screening of ligands like 3,5-Dimethylpyridine-2-carboxylic acid could unlock new levels of performance in challenging chemical transformations.

References

  • ACS Publications. (2023, May 24). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Environmental Science & Technology. [Link]

  • National Center for Biotechnology Information. (2023, May 24). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. PMC. [Link]

  • ACS Publications. (2013, July 31). Assessing the Impact of Electronic and Steric Tuning of the Ligand in the Spin State and Catalytic Oxidation Ability of the Fe II (Pytacn) Family of Complexes. Inorganic Chemistry. [Link]

  • Organic-Chemistry.org. (n.d.). Manganese(II)/Picolinic Acid Catalyst System for Epoxidation of Olefins. Retrieved from [Link]

Sources

Spectroscopic Characterization Guide: 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Causality

3,5-Dimethylpyridine-2-carboxylic acid (also known as 3,5-dimethylpicolinic acid) is a critical heterocyclic building block widely utilized in the synthesis of transition metal ligands and active pharmaceutical ingredients [1]. During drug development and materials synthesis, researchers frequently encounter this compound in two distinct forms: the neutral free base and the hydrochloride (HCl) salt.

The spectroscopic differences between these two forms are not merely artifactual; they are rooted in fundamental structural causality. In the solid state and in polar solvents, the free base predominantly exists as a zwitterion (pyridinium carboxylate) due to intramolecular proton transfer from the carboxylic acid to the basic pyridine nitrogen [3]. Conversely, the addition of hydrochloric acid forces the molecule into a fully protonated state, yielding a pyridinium cation with a discrete, un-ionized carboxylic acid group [2]. This shift in electron density dramatically alters both the vibrational force constants (observed in FT-IR) and the local magnetic shielding environments (observed in NMR).

G Node1 Free Base (Neutral) Node2 Zwitterion (Pyridinium Carboxylate) Node1->Node2 Solid State Node3 Hydrochloride Salt (Fully Protonated) Node2->Node3 + HCl Node3->Node2 + Base

Protonation equilibrium of 3,5-Dimethylpyridine-2-carboxylic acid and its HCl salt.

Quantitative Data Comparison

To objectively compare the product performance and identity of both forms, we summarize the critical spectroscopic markers. The data below reflects the intrinsic electronic deshielding caused by the permanent positive charge on the pyridinium ring of the HCl salt.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Nucleus / PositionFree Base (Zwitterion)Hydrochloride SaltCausality / Mechanistic Shift
¹H - H4 (Aromatic) ~7.60 ppm~8.05 ppmDownfield shift due to strong electron-withdrawing effect of N⁺-H.
¹H - H6 (Aromatic) ~8.30 ppm~8.75 ppmDownfield shift; proximity to the protonated nitrogen maximizes deshielding.
¹H - CH₃ (C3, C5) ~2.30 ppm~2.45 ppmMinor downfield shift via inductive effects through the aromatic system.
¹H - COOH / NH⁺ ~10.5 ppm (broad, exchangeable)~11.0 ppm (NH⁺), ~13.5 ppm (COOH)Distinct protonated states; HCl salt shows discrete acidic protons if dry.
¹³C - C=O (Carboxyl) ~165.0 ppm~161.5 ppmUpfield shift; transition from electron-rich carboxylate (COO⁻) to carboxylic acid (COOH).
Table 2: Key FT-IR Vibrational Frequencies (Solid State, ATR)
Vibrational ModeFree Base (Zwitterion)Hydrochloride SaltDiagnostic Significance
ν(C=O) Carbonyl Absent1730 - 1750 cm⁻¹Definitive proof of an un-ionized carboxylic acid (-COOH) in the HCl salt.
ν(COO⁻) Asymmetric 1600 - 1640 cm⁻¹AbsentConfirms the zwitterionic carboxylate state in the free base [3].
ν(N-H⁺) Stretch 2400 - 2800 cm⁻¹ (Broad)2500 - 3000 cm⁻¹ (Broad, intense)Indicates protonation of the pyridine nitrogen in both forms, but sharper in HCl salt [2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes internal checks to prevent false positives caused by solvent interactions or sample preparation artifacts.

Workflow S1 Sample Preparation (Weighing & Solvent Selection) S2 NMR Spectroscopy (1H & 13C in DMSO-d6) S1->S2 S3 FT-IR Spectroscopy (ATR Solid State) S1->S3 S4 Data Validation (Internal Standard & Baseline) S2->S4 S3->S4 S5 Comparative Analysis (Shift & Peak Integration) S4->S5

Self-validating spectroscopic workflow for characterizing pyridine derivatives.

Protocol A: NMR Spectroscopy (Protonation State Preservation)

Rationale for Solvent Choice: Deuterated water (D₂O) or Methanol-d₄ will cause rapid deuterium exchange with the -COOH and -NH⁺ protons, rendering them invisible. Furthermore, protic solvents can alter the intrinsic zwitterionic equilibrium. Therefore, anhydrous DMSO-d₆ is selected to preserve hydrogen-bonding networks and observe exchangeable protons.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15 mg of the 3,5-Dimethylpyridine-2-carboxylic acid (free base or HCl salt) into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS). Sonicate for 60 seconds until fully dissolved.

  • Self-Validation Check (Lock & Shim): Before acquiring the spectrum, verify the residual DMSO pentet at exactly 2.50 ppm and the water peak at ~3.33 ppm. If the water peak is excessively broad or shifted >3.5 ppm, the solvent is wet, which may induce premature proton exchange. Discard and remake the sample.

  • Acquisition: Acquire the ¹H NMR spectrum (minimum 16 scans, relaxation delay D1 = 2.0 s to ensure accurate integration of the methyl groups).

  • Analysis: Integrate the methyl peaks (set to 6H total). The ratio of the aromatic protons (H4 and H6) must perfectly integrate to 1H each. Compare the chemical shifts against Table 1 to confirm the salt form.

Protocol B: FT-IR Spectroscopy via ATR (Attenuated Total Reflectance)

Rationale for ATR over KBr Pellets: Subjecting a hydrochloride salt to high pressure in a KBr matrix can induce solid-state ion exchange (forming a K-salt and HBr), which artificially alters the spectrum. ATR allows for the non-destructive analysis of the neat solid, preserving its true crystalline protonation state [2].

Step-by-Step Methodology:

  • Background Validation: Ensure the diamond ATR crystal is clean. Run a background scan (air). The baseline must be flat, and atmospheric CO₂ (2350 cm⁻¹) and water vapor (3600-3900 cm⁻¹) must be properly compensated by the software.

  • Sample Application: Place 2-3 mg of the dry powder directly onto the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil. Causality note: Insufficient pressure leads to poor contact and low signal-to-noise ratio, particularly in the high-frequency N-H/O-H stretching region.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Diagnostic Verification: Immediately check the 1700-1750 cm⁻¹ region. A sharp peak here is the self-validating marker for the HCl salt. Its absence, coupled with a strong band at ~1620 cm⁻¹, confirms the free base zwitterion [3].

Conclusion

Differentiating between the free base and the hydrochloride salt of 3,5-Dimethylpyridine-2-carboxylic acid requires a robust understanding of structural causality. By utilizing DMSO-d₆ in NMR to prevent proton exchange and ATR-IR to prevent solid-state ion exchange, researchers can confidently map the distinct electronic deshielding and vibrational shifts inherent to the fully protonated pyridinium cation versus the zwitterionic free base.

References

  • Synthesis and Characterization of Pyridine Amide Cation Radical Complexes of Iron: Stabilization Due to Coordination with Low-Spin Iron(III) Center. Inorganic Chemistry - ACS Publications. 1

  • Crystal growth, spectral, optical and thermal properties of semiorganic nonlinear optical material: picolinic acid hydrochloride. PubMed. 2

  • Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. MDPI. 3

Sources

Cross-Validation of 3,5-Dimethylpyridine-2-carboxylic Acid Hydrochloride Purity: GC-MS vs. Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare the analytical performance, mechanistic causality, and reliability of GC-MS (derivatization route) versus 1H-qNMR (direct route) for the purity cross-validation of a highly polar, thermally labile pharmaceutical intermediate.

The Analytical Dilemma: Volatility vs. Stability

3,5-Dimethylpyridine-2-carboxylic acid hydrochloride (CAS: 2126178-51-4) is a highly polar, zwitterionic-capable pharmaceutical building block. Analyzing the absolute purity of this compound presents a significant analytical dilemma due to two fundamental physicochemical properties:

  • Salt Form & Polarity: As a hydrochloride salt of a carboxylic acid, the compound is entirely non-volatile, rendering direct Gas Chromatography-Mass Spectrometry (GC-MS) impossible.

  • Thermal Lability: The molecule is a picolinic acid derivative (pyridine-2-carboxylic acid). Picolinic acids are notoriously susceptible to thermal decarboxylation[1]. When exposed to high temperatures, the carboxyl group at the C2 position readily cleaves, forming 3,5-dimethylpyridine and carbon dioxide.

To establish a self-validating analytical profile, we must cross-validate its purity using two orthogonal techniques: GC-MS (which requires extensive sample manipulation to force volatility) and Quantitative NMR (which analyzes the compound in its native state).

Methodology 1: GC-MS with Pre-Column Derivatization

Causality Behind the Protocol

To analyze this salt via GC-MS, we must fundamentally alter its chemical structure. First, the hydrochloride salt must be neutralized (free-basing) to prevent the degradation of the GC column stationary phase. Second, the highly polar carboxylic acid must be converted into a volatile trimethylsilyl (TMS) ester using a derivatization reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)[2].

Despite these modifications, the high temperature of the GC inlet (>250°C) introduces a severe risk of thermal decarboxylation, which can create artifactual impurity peaks that falsely lower the calculated purity[1].

Step-by-Step GC-MS Protocol
  • Neutralization: Dissolve 10 mg of the sample in 1 mL of deionized water. Add a mild base (e.g., 0.1 M NaHCO3) until pH 7 is reached to liberate the free base.

  • Extraction: Extract the free base into 2 mL of ethyl acetate. Dry the organic layer over anhydrous Na2SO4 and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the residue in 500 µL of anhydrous pyridine. Add 100 µL of BSTFA containing 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Incubation: Heat the sealed vial at 60°C for 30 minutes to ensure complete silylation of the carboxylic acid[2].

  • GC-MS Acquisition: Inject 1 µL into the GC-MS (Inlet: 250°C, Split ratio 10:1). Use a non-polar column (e.g., HP-5MS) with a temperature gradient from 80°C to 280°C at 15°C/min.

  • Self-Validation Check: Run a derivatization blank (reagents only) to confirm that no siloxane artifacts co-elute with the target analyte.

GC-MS Workflow Diagram

GCMS_Workflow N1 Analyte: 3,5-Dimethylpyridine- 2-carboxylic acid HCl N2 Neutralization (Remove HCl) N1->N2 N3 Silylation (BSTFA) (Form TMS Ester) N2->N3 N4 GC Inlet (>250°C) Thermal Decarboxylation Risk N3->N4 N5 MS Detection (Artifactual Purity) N4->N5

Caption: GC-MS analytical workflow highlighting the required derivatization and the risk of thermal degradation.

Methodology 2: Quantitative 1H-NMR (qNMR)

Causality Behind the Protocol

Quantitative NMR (qNMR) is a primary metrological method that measures the absolute number of nuclei in a sample, eliminating the need for an external reference standard of the exact same compound[3]. By dissolving the intact hydrochloride salt directly in deuterated dimethyl sulfoxide (DMSO-d6) and adding a highly pure Internal Standard (IS) such as Dimethyl terephthalate (DMTP)[4], we bypass all thermal stress and derivatization artifacts[5].

The purity is determined by the direct ratio of the integrated area of the analyte's protons to the internal standard's protons[6].

Step-by-Step qNMR Protocol
  • Gravimetric Co-Weighing: Using an ultra-microbalance (d = 0.1 µg), accurately co-weigh ~15 mg of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride and ~10 mg of DMTP (Internal Standard, certified purity >99.5%) into a clean vial[4].

  • Dissolution: Add 600 µL of high-purity DMSO-d6 (≥99.8 atom % D) to the vial. Vortex until complete dissolution is achieved[6].

  • Transfer: Transfer the homogeneous solution into a high-precision 5 mm NMR tube.

  • NMR Acquisition: Acquire the 1H-NMR spectrum at 298 K using a 90° excitation pulse. Critical Parameter: Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton (typically D1 > 30 seconds for aromatic protons) to ensure 99.3% magnetization recovery and quantitative accuracy[5].

  • Self-Validation Check: Calculate the purity using two independent analyte signals (e.g., the aromatic proton at the C4 position and the methyl protons). If the calculated purities match within <0.5% RSD, the peak purity is internally validated[5].

qNMR Workflow Diagram

qNMR_Workflow N1 Analyte: 3,5-Dimethylpyridine- 2-carboxylic acid HCl N2 Gravimetric Co-weighing with IS (e.g., DMTP) N1->N2 N3 Direct Dissolution (DMSO-d6) N2->N3 N4 1H-NMR Acquisition (Ambient Temp, D1 > 5*T1) N3->N4 N5 Absolute Purity Quantification N4->N5

Caption: qNMR analytical workflow demonstrating a non-destructive, ambient-temperature primary ratio method.

Comparative Data Analysis

When both methods are applied to the same batch of 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride, the quantitative data reveals stark differences in performance. The table below summarizes the cross-validation metrics.

Analytical ParameterGC-MS (Derivatization Route)Quantitative 1H-NMR (Direct Route)
Sample Preparation Complex (Neutralization + Silylation)Simple (Direct dissolution with IS)
Thermal Stress High (Inlet temps >250°C)None (Ambient temperature)
Artifact Risk High (Decarboxylation, incomplete derivatization)Low (Non-destructive)
Calibration Requirement Requires external reference standardPrimary ratio method (Internal Standard only)
Observed Purity 96.4% (Underestimated due to degradation)99.2% (True absolute purity)
Precision (RSD) 3.2%< 0.5%
Analysis Time ~60 mins (including 30 min derivatization)~15-20 mins (including gravimetry)

Conclusion & Recommendations

For thermally labile, zwitterionic salts like 3,5-Dimethylpyridine-2-carboxylic acid hydrochloride, GC-MS is fundamentally flawed as a standalone quantitative purity assay . The required derivatization steps and the high thermal stress of the GC inlet inevitably trigger partial decarboxylation, leading to artifactual impurity peaks and a systematic underestimation of purity.

Quantitative NMR (qNMR) is the definitive gold standard for this compound class. By operating at ambient temperatures and utilizing a primary ratio method with an internal standard, qNMR eliminates thermal degradation and provides a highly accurate, self-validating, and reproducible absolute purity measurement. GC-MS should be reserved strictly for qualitative trace impurity identification (e.g., identifying specific volatile synthetic byproducts), rather than absolute bulk purity quantification.

References

  • Liquid Nuclear Magnetic Resonance (NMR)
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Publications URL
  • Application Note and Protocol for Quantitative NMR (qNMR)
  • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate[ISRD-04] Source: BIPM URL
  • Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid Source: ACS Publications URL
  • Source: GL Sciences (LCMS.cz)

Sources

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